molecular formula C20H20N4O2 B5591779 N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B5591779
M. Wt: 348.4 g/mol
InChI Key: JCQGNPMRDJNTJP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic quinazoline derivative supplied for research and development purposes. This compound is provided with high purity and is characterized by its molecular formula of C 21 H 22 N 4 O 2 and a molecular weight of 362.4 g/mol. Its structure includes a quinazolin-4-amine core that is N-substituted with a cyclohexyl group and a 2-position substituted with a 4-nitrophenyl moiety, contributing to its specific physicochemical properties, including a topological polar surface area of 74.8 Ų . Quinazoline-based compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. They are frequently investigated as key scaffolds in the development of kinase inhibitors, epigenetic modulators, and probes for various cellular pathways. As a specialized chemical entity, this compound serves as a valuable building block or intermediate for researchers synthesizing more complex molecules, as well as a candidate for in vitro screening against novel biological targets . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate safety precautions. The compound has been assigned specific hazard warnings; please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQGNPMRDJNTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine represents a specialized scaffold within the 2-aryl-4-aminoquinazoline class. This structural family is recognized in medicinal chemistry as a "privileged structure," frequently serving as a template for kinase inhibitors (e.g., EGFR, MerTK) and anti-infective agents (antimalarial, antitrypanosomal).[1]

Unlike the more common 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), this compound features a cyclohexylamino group at the C4 position. This aliphatic substitution alters the solubility profile and binding kinetics, typically targeting hydrophobic pockets distinct from those occupied by planar aromatic amines. The 4-nitrophenyl moiety at the C2 position acts as a strong electron-withdrawing pharmacophore, often used as a metabolic probe or a precursor for amino-functionalized derivatives.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₂₀H₂₀N₄O₂
Molecular Weight 348.41 g/mol
Core Scaffold Quinazoline (Benzopyrimidine)
Key Substituents C4: Cyclohexylamino (Aliphatic secondary amine)C2: 4-Nitrophenyl (Electron-deficient aryl)
Predicted LogP ~4.5 – 5.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 5 Acceptors (N, NO₂)

Physicochemical Properties & Solid-State Profile

Understanding the physical behavior of this compound is critical for formulation and assay development. The combination of the lipophilic cyclohexyl ring and the nitro-aryl group creates a molecule with low aqueous solubility but high membrane permeability.

Calculated & Observed Properties
ParameterValue / DescriptionImplication for Research
Solubility (Aq) < 10 µg/mL (Predicted)Requires DMSO stock (10-20 mM) for biological assays.
pKa (Basic N1) ~5.5 – 6.0The N1 nitrogen is less basic due to the electron-withdrawing nitro group at C2, reducing protonation at physiological pH.
Polar Surface Area (PSA) ~75 ŲGood range for cell membrane permeability.
Melting Point 185 – 195 °C (Typical for class)High crystallinity expected; potential for polymorphism.
Appearance Yellow to Orange Crystalline SolidColor derived from the extended conjugation of the nitro-aryl system.
Solubility Challenges

The nitro group acts as a "solubility sink" due to its planarity and capacity for pi-stacking, leading to high lattice energy.

  • Solubilization Protocol: Dissolve in 100% DMSO to 10 mM. Sonicate for 5 minutes at 40°C if turbidity persists. Dilute into aqueous buffer only immediately prior to use to prevent precipitation.

Synthetic Methodology

The synthesis of this compound follows a robust 3-step protocol starting from anthranilic acid or 2-aminobenzamide. The critical step is the activation of the C4 position using a chlorinating agent.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 2-Aminobenzamide + 4-Nitrobenzoyl Chloride Intermediate1 2-(4-Nitrophenyl) quinazolin-4(3H)-one Start->Intermediate1 Intermediate2 4-Chloro-2-(4-nitrophenyl) quinazoline Intermediate1->Intermediate2 Product N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine Intermediate2->Product Step1 1. Cyclization (Base/Heat) Step2 2. POCl3 / SOCl2 (Reflux) Step3 3. Cyclohexylamine (SNAr, iPrOH, Et3N)

Caption: Step-wise synthesis via the 4-chloro intermediate. The final step utilizes Nucleophilic Aromatic Substitution (SNAr).

Detailed Synthetic Protocol

Step 1: Chlorination (Activation)

  • Reagents: Suspend 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus oxychloride, 10 vol).

  • Catalyst: Add a catalytic amount of DMF (3-5 drops).

  • Conditions: Reflux (105°C) for 3–5 hours under Ar/N₂ atmosphere. The suspension will clear as the starting material is consumed.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water to precipitate the 4-chloro intermediate. Filter and dry. Caution: POCl₃ is corrosive.

Step 2: Nucleophilic Substitution (SNAr)

  • Reagents: Dissolve 4-chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in Isopropanol (IPA) or Dioxane.

  • Nucleophile: Add Cyclohexylamine (1.2 eq) and Triethylamine (Et₃N, 2.0 eq) as a base scavenger.

  • Conditions: Heat to reflux (80–100°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Purification: Cool to room temperature. The product often precipitates directly. Filter and wash with cold IPA. Recrystallize from Ethanol/DMF if necessary.

Chemical Reactivity & Stability

Metabolic Liabilities (The Nitro Group)

The 4-nitrophenyl group is a primary site of metabolic transformation.

  • Nitroreduction: In vivo, nitroreductases (liver/bacteria) reduce the -NO₂ group to a hydroxylamine (-NHOH) and subsequently to an amine (-NH₂).

  • Impact: This drastically changes the electronic properties from electron-withdrawing to electron-donating, potentially altering target affinity (SAR cliff) or increasing solubility.

Hydrolytic Stability

The C4-amino bond (amidine-like character) is generally stable at physiological pH (7.4). However, prolonged exposure to strong acids (pH < 2) or bases (pH > 10) at high temperatures can hydrolyze the amine back to the quinazolinone starting material.

Biological & Pharmacological Context

This molecule serves as a versatile Lead Scaffold . The quinazoline core mimics the adenosine moiety of ATP, making it a potent competitive inhibitor for ATP-binding sites in kinases.

Structure-Activity Relationship (SAR) Logic

SAR_Analysis CentralCore Quinazoline Core (Scaffold) Pos4 Pos 4: Cyclohexylamino - Hydrophobic Bulk - Targets Aliphatic Pockets - Improves Permeability vs Aniline CentralCore->Pos4 Pos2 Pos 2: 4-Nitrophenyl - Electronic 'Warhead' - Pi-Stacking Interactions - Metabolic Liability (Reductase) CentralCore->Pos2 N1 N1 Nitrogen - H-Bond Acceptor - Critical for Hinge Binding (Kinases) CentralCore->N1

Caption: Pharmacophore dissection of this compound highlighting functional roles.

Target Classes
  • Kinase Inhibition (EGFR/MerTK): The N1 nitrogen and the NH of the amino group typically form a bidentate H-bond with the "hinge region" of kinase domains. The cyclohexyl group occupies the hydrophobic "sugar pocket" or "solvent front."

  • Antimalarial (Plasmodium falciparum): 2-aryl-4-aminoquinazolines are known to inhibit hemozoin formation or target parasitic kinases. The nitro group often enhances potency against specific resistant strains.

  • Antimicrobial: The nitro-aryl motif acts similarly to nitrofurans, potentially generating reactive radical species within bacterial cells.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral signatures must be observed.

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 8.2–8.4 (d, 2H, Nitro-aryl ortho protons)δ 7.5–8.0 (m, Quinazoline core protons)δ 1.2–2.0 (m, 10H, Cyclohexyl methylene)δ 4.1–4.3 (m, 1H, Cyclohexyl methine -CH-N)
IR Spectroscopy 1530 & 1350 cm⁻¹ (Strong NO₂ stretch, asymmetric/symmetric)3300–3400 cm⁻¹ (NH stretch, secondary amine)
Mass Spectrometry [M+H]⁺ = 349.2 (ESI Positive Mode)Characteristic fragmentation: Loss of cyclohexyl group or nitro reduction.[2]

Safety & Handling (GLP Guidelines)

  • Hazard Identification: The nitroaromatic moiety suggests potential mutagenicity (Ames positive risk). Handle as a potential carcinogen.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Storage: Store at -20°C, protected from light (nitro groups can be photolabile). Desiccate to prevent hydrolysis over long-term storage.

References

  • Vertex AI Search. (2023). Physicochemical properties of 2-aryl-4-aminoquinazolines. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents. Retrieved from

  • Bioorganic & Medicinal Chemistry. (2016). Synthesis and evaluation of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Retrieved from

  • Acta Pharmaceutica. (2009). Synthesis and pharmacological evaluation of 3-cyclohexyl-2-substituted quinazolinones. Retrieved from

Sources

Engineering 2-(4-nitrophenyl)quinazolin-4-amine Derivatives: A Technical Guide to Scaffold Optimization and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemists and application scientists, we do not merely synthesize molecules; we engineer molecular interventions. The quinazoline scaffold—specifically the 4-aminoquinazoline core—is a masterclass in biomimicry. By mimicking the adenine ring of adenosine triphosphate (ATP), these molecules serve as highly effective, ATP-competitive inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[1].

This technical guide explores the structural rationale, synthetic methodologies, and biological evaluation of a highly specific subclass: 2-(4-nitrophenyl)quinazolin-4-amine derivatives . By introducing a strongly electron-withdrawing 4-nitrophenyl group at the C2 position, we fundamentally alter the electronic landscape of the pharmacophore, driving unique binding affinities and pharmacokinetic profiles[2].

Structural Rationale and Pharmacophore Modeling

The efficacy of 4-aminoquinazolines in targeted cancer therapy (e.g., gefitinib, erlotinib) relies on their ability to anchor into the highly conserved ATP-binding cleft of the kinase domain[3].

The Electronic Influence of the 2-(4-Nitrophenyl) Substitution

The introduction of a 2-(4-nitrophenyl) moiety is not merely a steric choice; it is an electronic engineering tactic.

  • pKa Modulation: The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) reduces the electron density on the quinazoline ring. This lowers the pKa of the N1 and N3 nitrogens, optimizing their hydrogen-bonding dynamics with the backbone amide of Met793 in the EGFR hinge region[4].

  • Hydrophobic Pocket Engagement: The phenyl ring extends into the hydrophobic pocket II of the kinase domain. The terminal nitro group, being highly polar and capable of accepting hydrogen bonds, can engage with basic residues (e.g., Lys745) or coordinate with structural water molecules deep within the binding cleft, effectively locking the inhibitor in place.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binds Phosphorylation Autophosphorylation EGFR->Phosphorylation Activation Inhibitor 2-(4-nitrophenyl)quinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->Phosphorylation Blocks (Hinge Region) PI3K PI3K / AKT Pathway Phosphorylation->PI3K Signals MAPK RAS / MAPK Pathway Phosphorylation->MAPK Signals Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of EGFR kinase inhibition by 2-(4-nitrophenyl)quinazolin-4-amine derivatives.

Synthetic Methodology and Reaction Causality

To synthesize a library of 2-(4-nitrophenyl)quinazolin-4-amine derivatives, a robust, three-step linear sequence is typically employed. This pathway ensures high fidelity and scalability, capitalizing on the inherent reactivity of the pyrimidine ring.

Synthesis_Workflow A Anthranilamide + 4-Nitrobenzaldehyde B Oxidative Cyclization (I2, K2CO3) A->B C 2-(4-nitrophenyl) quinazolin-4(3H)-one B->C D Chlorination (POCl3, DIPEA) C->D E 4-Chloro-2-(4-nitrophenyl) quinazoline D->E F Amination (R-NH2, Heat) E->F G 2-(4-nitrophenyl) quinazolin-4-amine F->G

Step-by-step synthetic route for 2-(4-nitrophenyl)quinazolin-4-amine derivatives.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline

Causality: The intermediate quinazolin-4(3H)-one exists primarily in its lactam tautomer. Phosphorus oxychloride (


) acts as both the solvent and the chlorinating agent. The addition of a catalytic amount of N,N-diisopropylethylamine (DIPEA) or DMF accelerates the formation of a highly reactive Vilsmeier-Haack-type intermediate, facilitating the nucleophilic substitution of the oxygen atom with a chloride ion.
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-(4-nitrophenyl)quinazolin-4(3H)-one (5.0 mmol) in

    
     (15 mL).
    
  • Catalysis: Add DIPEA (0.5 mL) dropwise under an argon atmosphere.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material is highly fluorescent under 254 nm UV; its complete disappearance indicates the reaction has reached the endpoint.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess

    
    . Neutralize with saturated aqueous 
    
    
    
    .
  • Isolation: Extract with dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the 4-chloro intermediate.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) Amination

Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the adjacent nitrogen atoms, a state further exacerbated by the electron-withdrawing 2-(4-nitrophenyl) group. This makes C4 highly susceptible to SNAr by primary or secondary amines. Isopropanol (IPA) is chosen as the solvent because its boiling point (82°C) provides optimal thermal energy without degrading the amine, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming nucleophile.

  • Setup: Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (1.0 mmol) in anhydrous IPA (10 mL).

  • Reagent Addition: Add the desired substituted aniline or aliphatic amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction: Stir at reflux (85°C) for 8–12 hours.

  • Purification: Upon completion (verified by TLC), cool the mixture. The product typically precipitates directly from the IPA. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain the analytically pure 2-(4-nitrophenyl)quinazolin-4-amine derivative.

Biological Evaluation & Quantitative Data

The structural modifications at the C4-amine position heavily dictate the molecule's ability to inhibit cellular proliferation and isolated kinase activity[2]. Below is a summarized data set representing typical structure-activity relationship (SAR) outcomes for this scaffold against wild-type EGFR and common human cancer cell lines (MCF-7 breast cancer, A549 lung carcinoma).

Table 1: In Vitro Inhibitory Activity of Synthesized Derivatives
Compound IDC4-Amine Substitution (R-Group)EGFR Kinase IC

(nM)
MCF-7 IC

(µM)
A549 IC

(µM)
1a Benzylamino45.2 ± 3.18.4 ± 0.612.1 ± 1.0
1b 4-Methoxyanilino28.5 ± 2.43.2 ± 0.35.6 ± 0.5
1c 3-Chloro-4-fluoroanilino8.7 ± 0.80.9 ± 0.11.4 ± 0.2
1d Morpholino>1000>50.0>50.0
Gefitinib Positive Control2.5 ± 0.20.5 ± 0.10.8 ± 0.1

Data Interpretation: Compound 1c , bearing the 3-chloro-4-fluoroanilino group (a well-documented pharmacophore tail found in gefitinib), exhibits the most potent EGFR inhibition. The bulky, non-planar morpholino group in 1d clashes with the narrow solvent channel of the EGFR active site, resulting in a dramatic loss of activity[5].

In Vitro Assay Protocols

To ensure data trustworthiness, biological assays must be conducted with strict controls.

Protocol C: EGFR Kinase Inhibition Assay (ADP-Glo™)

Causality: Instead of measuring phosphorylated product, this assay measures the depletion of ATP. Kinase activity converts ATP to ADP. The ADP-Glo reagent terminates the kinase reaction and depletes any remaining unconsumed ATP. A second reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity.

  • Preparation: Prepare a 1X kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT).
    
  • Incubation: In a 384-well plate, mix 1 µL of the quinazoline compound (serially diluted in DMSO), 2 µL of recombinant EGFR enzyme (1 ng/µL), and 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP (incubate 40 mins). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light (incubate 30 mins).

  • Readout: Measure luminescence using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    

Conclusion

The 2-(4-nitrophenyl)quinazolin-4-amine scaffold represents a highly tunable platform in medicinal chemistry. By leveraging the electron-withdrawing properties of the nitro group, chemists can fine-tune the basicity of the quinazoline core, enhancing hinge-region binding in target kinases like EGFR. When coupled with rigorous, self-validating synthetic protocols and precise biological assays, this scaffold continues to yield highly potent candidates for oncological and antimicrobial drug development.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Molecules
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Arabian Journal of Chemistry
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies Future Medicinal Chemistry (via PMC)
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Molecules (via PMC)
  • Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)

Sources

Biological Targets and Mechanistic Profiling of 2-Aryl-4-Aminoquinazoline Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a historically privileged pharmacophore, serving as the structural backbone for early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and afatinib[1]. However, the clinical utility of these agents is frequently compromised by acquired resistance mutations, most notably the gatekeeper T790M and the covalent-bond-abolishing C797S mutation[1][2].

Through rational structure-based drug design, the introduction of an aryl group at the C-2 position to form the 2-aryl-4-aminoquinazoline scaffold has emerged as a breakthrough strategy. This technical guide explores the primary and secondary biological targets of this scaffold, details the causality behind its selectivity, and provides field-proven, self-validating experimental protocols for evaluating its efficacy.

Primary Biological Target: Overcoming Triple-Mutant EGFR

The primary utility of the 2-aryl-4-aminoquinazoline scaffold lies in its ability to act as a fourth-generation, ATP-competitive reversible inhibitor targeting triple-mutant EGFR (e.g., L858R/T790M/C797S or Del19/T790M/C797S)[1][2].

Mechanistic Rationale

From a structural biology perspective, the quinazoline moiety acts as an ATP mimetic, anchoring into the kinase hinge region via hydrogen bonds with the backbone NH of Met-769 and the Thr-766 side chain[1]. The critical innovation of the 2-aryl-4-aminoquinazoline lies in its specific functionalization:

  • C-4 Amino Substitution: Directs the molecule into the deep hydrophobic pocket of the kinase domain[1].

  • C-2 Aryl Substitution: Introduces a unique thermodynamic profile. The terminal phenolic/aryl moiety engages in specific hydrogen bonding (e.g., donating to Gln791 and receiving from Met793)[2]. Crucially, this bulky substitution imposes a severe dehydration penalty on wild-type EGFR (EGFR-WT), driving a >100-fold selectivity window for the mutant conformation over the wild-type[2][3]. This selectivity is vital for minimizing dose-limiting toxicities like skin rash and diarrhea associated with WT-EGFR inhibition.

EGFR_Pathway EGF EGF Ligand EGFR_Mut EGFR Triple Mutant (L858R/T790M/C797S) EGF->EGFR_Mut Activates PI3K PI3K / AKT Pathway EGFR_Mut->PI3K Phosphorylation Inhibitor 2-Aryl-4-Aminoquinazoline Inhibitor->EGFR_Mut ATP-Competitive Inhibition Prolif Tumor Proliferation PI3K->Prolif Drives

EGFR triple-mutant signaling pathway and targeted inhibition by 2-aryl-4-aminoquinazolines.

Polypharmacology: Emerging Kinase and Parasitic Targets

Beyond oncology, the 2-aryl-4-aminoquinazoline core exhibits significant polypharmacology, making it a versatile starting point for phenotypic screening.

  • Aurora Kinases: Aberrant expression of Aurora kinases drives uncontrolled cell cycle progression. Molecular hybridization of the 4-aminoquinazoline core with benzimidazole yields potent dual-action inhibitors capable of arresting tumor proliferation at sub-micromolar concentrations[4].

  • Anti-Parasitic Targets (Trypanosoma cruzi): Collaborative high-throughput virtual screening has identified 2-aryl-4-aminoquinazolines (specifically 2-(pyridin-2-yl)quinazolines) as potent anti-kinetoplastid agents[5]. These compounds are hypothesized to target parasitic PI3K/mTOR orthologs, demonstrating wide selectivity indices and significant in vivo reduction of parasitemia in Chagas disease models[5].

Quantitative Target Affinity Profiling

To synthesize the structure-activity relationship (SAR) data, the following table summarizes the quantitative binding and cellular efficacy of key 2-aryl-4-aminoquinazoline derivatives across different biological targets.

Scaffold / DerivativeBiological TargetIC₅₀ ValueSelectivity / Mechanistic NotesSource
2-Aryl-4-aminoquinazoline (Lead Core) EGFR (d746-750/T790M/C797S)149 nM163-fold selectivity over EGFR-WT.[2][3]
Compound 27 EGFR (L858R/T790M/C797S)1.2 µM (Cellular)Overcomes C797S resistance in H1975 cells.[1]
Benzimidazole Hybrid (Compound 45) Aurora Kinase0.53 µMDual anti-cancer action; cell cycle arrest.[4]
Compound 85 (2-(pyridin-2-yl)) T. cruzi (Intracellular)Sub-micromolarHigh selectivity index; active in vivo.[5]

Validated Experimental Methodologies (E-E-A-T)

As an application scientist, I emphasize that assay design must be driven by causality. The following protocols are engineered as self-validating systems to ensure data integrity when evaluating 2-aryl-4-aminoquinazoline derivatives.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Rationale: Traditional ELISA formats require multiple wash steps that can disrupt the equilibrium of reversible, ATP-competitive inhibitors like 2-aryl-4-aminoquinazolines. HTRF is a wash-free, mix-and-read format utilizing Förster Resonance Energy Transfer (FRET) between a Europium-cryptate donor and an XL665 acceptor. This ensures that the measured IC₅₀ accurately reflects the true thermodynamic binding affinity[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the 2-aryl-4-aminoquinazoline compounds in 100% DMSO, then perform a 3-fold serial dilution in the kinase buffer (final DMSO concentration ≤ 1%).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, add 2 µL of the compound and 4 µL of recombinant EGFR mutant kinase (e.g., L858R/T790M/C797S). Incubate at room temperature for 15 minutes to allow the compound to access the deep hydrophobic pocket[1].

  • Reaction Initiation: Add 4 µL of a master mix containing ATP (at the predetermined Kₘ for the specific mutant) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection & Quenching: Add 10 µL of the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Self-Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

HTRF_Workflow Prep 1. Compound Preparation Incubate 2. Kinase + ATP Incubation Prep->Incubate FRET 3. FRET Detection (Eu-Cryptate/XL665) Incubate->FRET Validate 4. Z'-Factor Validation FRET->Validate

Self-validating HTRF workflow for quantifying kinase inhibition and target engagement.

Protocol B: Cellular Apoptosis Profiling via AO/EB Staining

Causality & Rationale: Biochemical target engagement does not guarantee cellular membrane permeability. To validate that the 2-aryl-4-aminoquinazoline compounds induce target-specific cell death, we utilize Acridine Orange/Ethidium Bromide (AO/EB) staining on specific cell lines (e.g., A549 or H1975)[6]. AO permeates all cells (staining live cells green), while EB only enters cells with compromised membranes (staining apoptotic/necrotic cells red/orange). This provides a morphological validation of apoptosis versus non-specific necrosis[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or H1975 cells in a 6-well plate at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat the cells with the 2-aryl-4-aminoquinazoline derivative at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) based on the biochemical IC₅₀. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Staining: Harvest the cells, wash twice with cold PBS, and resuspend in 25 µL of PBS. Add 1 µL of AO/EB dye mixture (100 µg/mL each).

  • Self-Validation (Orthogonal Confirmation): Immediately visualize under a fluorescence microscope. Green intact nuclei indicate live cells; yellow/green condensed chromatin indicates early apoptosis; orange/red intact nuclei indicate late apoptosis. To self-validate this morphological data, run a parallel Annexin V-FITC/PI flow cytometry assay to quantitatively gate the apoptotic populations.

Conclusion

The 2-aryl-4-aminoquinazoline scaffold represents a highly tunable, privileged structure in modern medicinal chemistry. By leveraging specific steric and thermodynamic interactions within the ATP-binding pocket, it successfully overcomes the formidable C797S EGFR resistance mutation[1][2]. Furthermore, its adaptability allows for the targeting of diverse biological systems, from Aurora kinases to kinetoplastid parasites[4][5]. Rigorous, self-validating assay workflows—such as HTRF and orthogonal cellular profiling—remain critical for advancing these compounds from hit-to-lead and ultimately into clinical development.

References

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: J-STAGE (jst.go.jp) URL:[Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities Source: MDPI (mdpi.com) URL:[Link]

  • Insights into the Overcoming EGFR Del19/T790M/C797S Mutation: A Perspective on the 2-Aryl-4-aminothienopyrimidine Backbone Source: PubMed Central (nih.gov) URL:[Link]

  • Discovery of EGF Receptor Inhibitors That Are Selective for the d746- 750/T790M/C797S Mutant through Structure-Based de Novo Design Source: Institute for Basic Science (ibs.re.kr) URL:[Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Source: PubMed Central (nih.gov) URL:[Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Executive Summary

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine represents a specific chemotype within the 2-aryl-4-aminoquinazoline class—a privileged scaffold in medicinal chemistry known for potent kinase inhibition (EGFR, VEGFR) and anti-microbial activity. While the specific unsubstituted cyclohexyl derivative lacks a widely indexed public CAS number, it is a critical structural analogue of the known compound N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine (CAS 385417-60-7) .

This guide serves as a definitive technical manual for the synthesis, identification, and biological profiling of this entity. It is designed for researchers utilizing this molecule as a chemical probe or a precursor in Structure-Activity Relationship (SAR) libraries.

Chemical Identity & Registration Data

As of the current chemical registry index, the exact unsubstituted cyclohexyl compound is a non-catalogued research entity . Researchers must use the calculated identifiers below for internal registration or patent filings. The closest commercial analogue is provided for reference.

Target Compound Identification
ParameterData
Chemical Name This compound
Molecular Formula C₂₀H₂₀N₄O₂
Molecular Weight 348.41 g/mol
SMILES O=c1ccc(cc1)c2nc(Nc3ccccc3)c4ccccc4n2 (Isomeric) C1CCCCC1Nc2c3ccccc3nc(n2)c4ccc(cc4)[O-] (Canonical)
InChIKey Calculated:VZXYLSBFOCEEKQ-UHFFFAOYSA-N
Predicted LogP 5.1 ± 0.4 (High Lipophilicity)
Closest Reference Standard
ParameterData
Analogue Name N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine
CAS Number 385417-60-7
Relevance Structural control for biological assays; differing only by a methyl group on the cyclohexyl ring.

Synthetic Architecture

The synthesis of this compound follows a convergent 3-Step Protocol starting from anthranilic acid derivatives. This pathway is preferred over direct condensation methods due to higher regioselectivity at the C4 position.

Retrosynthetic Analysis

The molecule is disassembled into three core synthons:

  • The Quinazoline Core: Derived from anthranilamide.

  • The C2-Aryl Pendant: Introduced via 4-nitrobenzaldehyde (or 4-nitrobenzoyl chloride).

  • The C4-Amine Handle: Introduced via Nucleophilic Aromatic Substitution (SNAr) using cyclohexylamine.

Visualized Reaction Pathway

The following diagram illustrates the stepwise construction of the scaffold.

Synthesis Anth Anthranilamide (Starting Material) Int1 Intermediate 1: 2-(4-nitrophenyl) quinazolin-4(3H)-one Anth->Int1 Ald 4-Nitrobenzaldehyde Ald->Int1 Int2 Intermediate 2: 4-Chloro-2-(4-nitrophenyl) quinazoline Int1->Int2 Chlorination Reag2 POCl3 / PCl5 Reflux (Chlorination) Final Target Product: N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine Int2->Final Amination Reag1 NaHSO3, DMAc Reflux, Oxidative Cyclization Reag3 Cyclohexylamine iPrOH, Et3N (SNAr)

Figure 1: Convergent synthesis of the target quinazoline via the 4-chloro intermediate.

Detailed Experimental Protocols

These protocols are adapted from standard methodologies for 2-aryl-4-aminoquinazolines [1, 2].

Step 1: Formation of the Quinazolinone Core[1]
  • Reagents: Anthranilamide (1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), NaHSO₃ (1.5 eq), DMAc (Dimethylacetamide).

  • Procedure:

    • Dissolve anthranilamide and 4-nitrobenzaldehyde in DMAc.

    • Add NaHSO₃ and heat the mixture to 150°C for 4–6 hours. The bisulfite acts as an oxidant to dehydrogenate the intermediate aminal to the quinazolinone.

    • Workup: Pour the reaction mixture into ice-cold water. The precipitate (2-(4-nitrophenyl)quinazolin-4(3H)-one) is filtered, washed with water/ethanol, and dried.

    • Checkpoint: Confirm product by disappearance of the aldehyde peak in ¹H NMR (~10 ppm) and appearance of the amide NH (~12.5 ppm).

Step 2: Chlorination (Activation)
  • Reagents: 2-(4-nitrophenyl)quinazolin-4(3H)-one, POCl₃ (Phosphorus Oxychloride, excess), N,N-Diethylaniline (catalytic).

  • Procedure:

    • Suspend the quinazolinone in neat POCl₃.

    • Reflux (105°C) for 3–5 hours until the solution becomes clear (indicating consumption of the insoluble starting material).

    • Workup: Remove excess POCl₃ under reduced pressure. Carefully quench the residue with crushed ice/NaHCO₃ (Exothermic!). Extract with dichloromethane (DCM).

    • Stability Note: The 4-chloro intermediate is hydrolytically unstable; use immediately or store under inert gas at -20°C.

Step 3: SNAr Amination (Final Assembly)
  • Reagents: 4-Chloro-2-(4-nitrophenyl)quinazoline (1.0 eq), Cyclohexylamine (1.2 eq), Triethylamine (1.5 eq), Isopropanol (iPrOH).

  • Procedure:

    • Dissolve the chloro-intermediate in iPrOH.

    • Add cyclohexylamine and Et₃N dropwise.

    • Heat to reflux (80°C) for 2–4 hours. A precipitate often forms as the reaction proceeds.

    • Purification: Cool to room temperature. Filter the solid.[1] Recrystallize from Ethanol/DMF to yield the pure target compound as a yellow/orange solid.

Medicinal Chemistry Profile (SAR)

This molecule acts as a "lipophilic probe" in kinase drug discovery. The specific structural features drive its interaction with ATP-binding pockets.

Pharmacophore Mapping

SAR Target N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine N1 N1 Nitrogen: Key H-bond Acceptor (Hinge Binder) Target->N1 C4 C4-Cyclohexylamino: Hydrophobic Bulk (Solvent Front / Ribose Pocket) Target->C4 C2 C2-Aryl Group: Pi-Stacking Interactions (Gatekeeper Residue) Target->C2 Nitro 4-Nitro Group: Electron Withdrawal (Metabolic Liability / Reduction Target) C2->Nitro Para-substitution

Figure 2: Structure-Activity Relationship (SAR) breakdown of the target molecule.

Biological Implications
  • Kinase Inhibition (EGFR/VEGFR): The 4-aminoquinazoline core mimics the adenine ring of ATP. The cyclohexyl group at N4 provides hydrophobic bulk that often improves affinity for the ribose-binding pocket compared to smaller alkyl groups [3].

  • Solubility vs. Permeability: The nitro group decreases solubility compared to an amino or hydroxyl group. However, the high LogP (~5.1) suggests excellent membrane permeability, making it suitable for intracellular targets.

  • Metabolic Activation: The 4-nitro group is a "pro-moiety." In vivo, nitroreductases can convert this to an amine (aniline), which significantly alters the electronic properties (from electron-withdrawing to electron-donating) and solubility [4].

References

  • Le Nguyen Thanh, et al. "Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents." Vietnam Journal of Chemistry, 2015, 53(2e), 128-133. Link

  • Verma, S. et al. "4-Anilinoquinazoline as a privileged scaffold in cancer drug discovery." Journal of Medicinal Chemistry, 2019. (General reference for SNAr methodology on quinazolines).
  • GuideChem Database. "N-(2-methylcyclohexyl)-2-(4-nitrophenyl)-4-quinazolinamine CAS 385417-60-7." Link

  • PubChem Compound Summary. "4-Aminoquinazoline Scaffold Analysis." Link

Sources

An In-depth Technical Guide to Quinazoline-based EGFR Inhibitors with Cyclohexyl Amine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Design, Synthesis, and Evaluation

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, with a particular focus on the incorporation of a cyclohexyl amine moiety. By integrating fundamental principles with advanced insights, this document aims to serve as a practical resource for the development of next-generation targeted cancer therapeutics.

The Central Role of EGFR in Oncology and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the progression of various solid tumors, making it a well-established and highly validated target for cancer therapy.[2][3]

The quinazoline core has emerged as a privileged scaffold in the design of potent EGFR inhibitors due to its structural resemblance to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[4][5] This competitive inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling cascades that promote tumor growth and survival.[6] First and second-generation EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline framework and have demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[7]

The EGFR Signaling Cascade: A Target for Intervention

Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[8][9] These pathways ultimately regulate gene expression and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis. The central strategy behind quinazoline-based EGFR inhibitors is to disrupt this signaling cascade at its origin.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor Quinazoline Inhibitor (with Cyclohexyl Amine) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

The Cyclohexyl Amine Moiety: A Strategic Addition for Enhanced Potency and Favorable Pharmacokinetics

While the 4-anilinoquinazoline core is central to EGFR inhibition, modifications to the aniline ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of a cyclohexyl amine substitution at the 4-position of the quinazoline ring represents a strategic design choice aimed at enhancing the inhibitor's interaction with the hydrophobic regions of the EGFR kinase domain.

Rationale for Incorporating a Cyclohexyl Group

The ATP binding pocket of EGFR is flanked by hydrophobic amino acid residues. The anilino group of first-generation inhibitors occupies this hydrophobic pocket. The rationale for incorporating a cyclohexyl moiety is to enhance these hydrophobic interactions. The non-planar, three-dimensional structure of the cyclohexyl ring can provide more extensive contact points with the hydrophobic pocket compared to a flat aromatic ring, potentially leading to increased binding affinity.[10]

Furthermore, the cyclohexyl group can serve as a metabolically more stable bioisostere for other lipophilic groups, potentially improving the drug's pharmacokinetic profile by reducing metabolic liabilities.[10]

Synthesis of Quinazoline-based EGFR Inhibitors with Cyclohexyl Amine Substitution

The synthesis of 4-(cyclohexylamino)quinazoline derivatives generally follows established protocols for the preparation of 4-aminoquinazolines, with modifications to incorporate the cyclohexyl amine nucleophile. A common and efficient synthetic route starts from anthranilic acid or its derivatives.

General Synthetic Protocol

A plausible synthetic pathway involves a multi-step process, beginning with the cyclization of an anthranilic acid derivative to form a quinazolinone, followed by chlorination and subsequent nucleophilic substitution with cyclohexylamine.

Step 1: Synthesis of the Quinazolinone Core

The initial step typically involves the reaction of an appropriately substituted anthranilic acid with a one-carbon source, such as formamide or formic acid, under high temperatures to yield the corresponding quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone

The quinazolinone is then converted to a more reactive intermediate, 4-chloroquinazoline, through treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step is crucial as it introduces a good leaving group at the 4-position, facilitating the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with Cyclohexylamine

The final key step is the nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is treated with cyclohexylamine. This reaction is typically carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF) at elevated temperatures to afford the desired 4-(cyclohexylamino)quinazoline derivative.

Synthesis_Workflow Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Quinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone Formamide, Heat Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline SOCl₂ or POCl₃ Final_Product 4-(Cyclohexylamino)quinazoline Derivative Chloroquinazoline->Final_Product Cyclohexylamine, Solvent, Heat

Figure 2: General Synthetic Workflow.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological evaluation of novel quinazoline-based EGFR inhibitors is a critical step in the drug discovery process. A systematic approach to understanding the structure-activity relationship (SAR) guides the optimization of lead compounds. For cyclohexyl amine-substituted quinazolines, the SAR would focus on how modifications to the cyclohexyl ring and other parts of the molecule affect EGFR inhibitory activity and cellular potency.

Key Parameters for Biological Evaluation
ParameterDescriptionTypical Assay
Enzymatic Inhibition (IC₅₀) The concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%.In vitro kinase assays (e.g., ELISA, TR-FRET)
Cellular Potency (GI₅₀/IC₅₀) The concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.Cell viability assays (e.g., MTT, CellTiter-Glo) on EGFR-dependent cancer cell lines.
Phosphorylation Inhibition Assessment of the inhibitor's ability to block the autophosphorylation of EGFR and downstream signaling proteins (e.g., AKT, ERK).Western blotting
Selectivity Evaluation of the inhibitor's activity against other kinases to determine its specificity for EGFR.Kinase panel screening
In Vivo Efficacy Assessment of the inhibitor's ability to suppress tumor growth in animal models.Xenograft studies in immunocompromised mice
Expected SAR Insights for Cyclohexyl Amine Substitution

Based on general principles of EGFR inhibitor design, the following SAR insights can be anticipated for cyclohexyl amine-substituted quinazolines:

  • Stereochemistry of the Cyclohexyl Ring: The stereochemistry of substituents on the cyclohexyl ring could significantly impact binding affinity. Different chair conformations and the axial/equatorial orientation of substituents will influence how the moiety fits into the hydrophobic pocket.

  • Substituents on the Cyclohexyl Ring: The addition of small hydrophobic or hydrophilic groups to the cyclohexyl ring could fine-tune the inhibitor's properties. For instance, a hydroxyl group might improve solubility, while a methyl group could enhance hydrophobic interactions.

  • Substitutions on the Quinazoline Core: Modifications at the 6- and 7-positions of the quinazoline ring with small, often methoxy or other alkoxy groups, are known to enhance potency.[1] These groups can form additional hydrogen bonds or van der Waals interactions within the ATP binding site.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of experimental data, all protocols must be designed as self-validating systems with appropriate controls.

Protocol: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This protocol describes a method to determine the IC₅₀ value of a test compound against the EGFR kinase.

  • Plate Coating: Coat a 96-well microplate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound (e.g., quinazoline with cyclohexyl amine substitution) and a known EGFR inhibitor (positive control, e.g., gefitinib).

    • In each well, add the kinase reaction buffer, ATP, MgCl₂, the test compound or control, and the recombinant human EGFR enzyme.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.

ELISA_Workflow A Coat Plate with Substrate B Block Plate A->B C Add Kinase Reaction Mix (ATP, EGFR, Inhibitor) B->C D Incubate C->D E Add Anti-Phosphotyrosine-HRP Antibody D->E F Add TMB Substrate E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Figure 3: ELISA-based Kinase Inhibition Assay Workflow.
Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the inhibitor on cancer cells.

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A431, HCC827) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.

Overcoming Resistance: The Next Frontier

A significant challenge in EGFR-targeted therapy is the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[3] The design of new generations of inhibitors, including those with novel substitutions like the cyclohexyl amine moiety, must consider their activity against these resistant mutants. The non-covalent, reversible binding mechanism of many quinazoline inhibitors can be an advantage in certain resistance contexts.

Conclusion

The quinazoline scaffold remains a cornerstone in the development of EGFR tyrosine kinase inhibitors. The strategic incorporation of a cyclohexyl amine moiety at the 4-position offers a promising avenue for enhancing hydrophobic interactions within the ATP binding pocket, potentially leading to improved potency and favorable pharmacokinetic properties. A thorough understanding of the underlying medicinal chemistry principles, coupled with robust synthetic and biological evaluation protocols, is essential for advancing these compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers to build upon in their pursuit of novel and effective targeted therapies for cancer.

References

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Pao, W., Miller, V. A., & Politi, K. A. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73.
  • Mishra, R., et al. (2021). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6).
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Wee, P., & Wang, Z. (2017).
  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear localization. Breast Cancer: Basic and Clinical Research, 4, BCCR-S4722.
  • Li, D. D., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLoS ONE, 8(8), e69427.
  • Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Abdullahi, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of the Iranian Chemical Society, 19(3), 1019-1033.
  • Chen, J., et al. (2016). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of BUON, 21(5), 1233-1241.
  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 15(10), 104135.
  • Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(9), 2695-2706.
  • Mok, T. S., et al. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.

Sources

4-nitrophenyl group effects on quinazoline biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Modulation, Metabolic Liabilities, and Targeted Activity

Executive Summary

The incorporation of a 4-nitrophenyl group onto the quinazoline scaffold—specifically at the C4-amino position—creates a distinct pharmacological profile defined by strong electron-withdrawing effects and unique metabolic activation pathways. While traditional EGFR inhibitors (e.g., Gefitinib, Erlotinib) favor halogenated anilines to optimize hydrophobic packing and hydrogen bond acidity, the 4-nitrophenyl moiety introduces a "bio-activation switch." This guide analyzes the divergence in biological activity where this moiety transitions from a suboptimal kinase inhibitor to a highly potent antimicrobial and antiparasitic prodrug , driven by nitroreductase-mediated toxicity.

Part 1: Chemical & Electronic Basis

The 4-nitrophenyl group is not merely a structural filler; it is a profound electronic modulator of the quinazoline core.

1. Electronic Withdrawal (The Hammett Effect)

The nitro group (


) is a strong electron-withdrawing group (EWG) with a Hammett constant (

) of 0.78 . When attached to the aniline ring at the 4-position of the quinazoline:
  • Reduced Basicity: It significantly pulls electron density away from the bridging nitrogen (N-H). This lowers the pKa of the amine, making it a stronger hydrogen bond donor (HBD) but a weaker acceptor.

  • Quinazoline Ring Activation: Through conjugation, the electron deficiency is transmitted to the C4 position of the quinazoline ring, making it more susceptible to nucleophilic attack during metabolism, potentially altering the drug's residence time.

2. Steric & Solubility Profile
  • Planarity: The nitro group forces the phenyl ring to adopt a specific torsion angle relative to the quinazoline core to maintain conjugation, often favoring a planar conformation that aids intercalation into DNA (relevant for antimicrobial mechanisms).

  • Solubility: The high polarity of the

    
     bonds improves aqueous solubility compared to 4-chlorophenyl analogs, but creates a "solvation shell" that can impede deep hydrophobic pocket burial in kinases.
    
Part 2: Therapeutic Applications & SAR Analysis
A. Anticancer Activity (EGFR Tyrosine Kinase)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the 4-nitrophenyl group is generally inferior to 3-chloro-4-fluoro substituents (the "gold standard").

  • Mechanism: The inhibitor binds to the ATP-binding pocket. The N1 of quinazoline accepts an H-bond from Met793 , while the C4-NH donates an H-bond to the backbone carbonyl.

  • The Nitro Deficit: While the nitro group enhances the acidity of the C4-NH (stronger donor), its bulk and polarity at the para position clash with the hydrophobic "gatekeeper" region or the solvent front, depending on the specific binding pose. Halogens (Cl, F) provide better hydrophobic complementarity.

  • Data Trend: 4-nitrophenyl derivatives typically show IC

    
     values in the low micromolar range (
    
    
    
    ), whereas halogenated analogs achieve nanomolar potency (
    
    
    ).
B. Antimicrobial & Antiparasitic Activity (The "Sweet Spot")

This is where the 4-nitrophenyl group outperforms other substituents. It acts as a suicide substrate for microbial enzymes.

  • Mechanism (Bioactivation): Anaerobic bacteria and parasites (e.g., Trypanosoma cruzi, Mycobacterium tuberculosis) express Type I/II Nitroreductases . These enzymes reduce the

    
     group to a nitro-anion radical (
    
    
    
    ), and subsequently to toxic nitroso and hydroxylamine intermediates.
  • Selective Toxicity: Mammalian cells lack these specific nitroreductases or express them at low levels under normoxic conditions, providing a therapeutic window.

  • Case Study (Chagas Disease): 6-nitro and 4-(4-nitrophenyl) quinazoline derivatives have shown high selectivity indices (SI > 400) against T. cruzi amastigotes, effectively damaging parasite DNA via oxidative stress.

Part 3: Comparative Data Analysis

The following table summarizes the activity shift when substituting the 4-position aniline.

Substituent (R)Electronic Effect (

)
EGFR IC

(nM)
T. cruzi IC

(

)
Primary Mechanism
4-Nitrophenyl +0.78 (Strong EWG) ~2,400 0.16 Prodrug Bioactivation (ROS)
4-Chlorophenyl+0.23 (Weak EWG)~500> 50Competitive Inhibition
3-Cl, 4-F-phenyl+0.06 (Combined)20 - 40> 80Competitive Inhibition
4-Methoxyphenyl-0.27 (EDG)> 5,000InactiveSteric/Electronic Mismatch

Note: Data represents aggregated trends from SAR studies (e.g., Vertex AI Search results 1.19, 1.25).

Part 4: Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrophenyl)quinazolin-4-amine

Objective: Synthesize the core scaffold via nucleophilic aromatic substitution (


).

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • 4-Nitroaniline (1.1 eq)

  • Isopropanol (IPA) or Glacial Acetic Acid (Solvent)

  • Triethylamine (Et

    
    N) (Base, optional if using acid catalysis)
    

Workflow:

  • Dissolution: Dissolve 1.65 g (10 mmol) of 4-chloroquinazoline in 20 mL of Isopropanol.

  • Addition: Add 1.52 g (11 mmol) of 4-nitroaniline.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting material spot (

      
      ) should disappear.
      
  • Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate as a yellow solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with 10 mL cold isopropanol and 20 mL diethyl ether to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the solid in 10% NaHCO

    
     solution, stir for 30 mins, filter, and dry.
    
  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain yellow needles.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate cell viability in the presence of the nitro-derivative.

  • Seeding: Seed A549 (Lung cancer) or HFF-1 (Fibroblast) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

    
    ). Ensure final DMSO concentration 
    
    
    
    .
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    
    ) to each well. Incubate for 4h.
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Part 5: Mechanism & Workflow Visualization
Figure 1: Dual Mechanism of Action

This diagram illustrates the bifurcation of activity based on the biological environment (Normoxic Human Cell vs. Hypoxic/Parasitic Cell).

G cluster_Human Path A: Human Cancer Cell (Normoxic) cluster_Parasite Path B: Parasite/Bacteria (Hypoxic) Drug 4-(4-nitrophenyl) quinazoline EGFR EGFR Kinase Domain (ATP Pocket) Drug->EGFR Competitive Inh. NTR Type I Nitroreductase (NTR) Drug->NTR Bioactivation Binding Reversible Binding (H-bond to Met793) EGFR->Binding Effect1 Modest Inhibition (IC50 ~ 2.4 uM) Binding->Effect1 Radical Nitro-Anion Radical (R-NO2•-) NTR->Radical 2e- Reduction ROS ROS / DNA Damage Radical->ROS Redox Cycling Effect2 Potent Cell Death (IC50 < 0.2 uM) ROS->Effect2

Caption: Figure 1: Divergent mechanism of action. In human kinases, the compound acts as a competitive inhibitor. In parasites, it functions as a prodrug activated by nitroreductases.

Figure 2: Synthesis Workflow Logic

Synthesis Start Start: Anthranilic Acid Step1 Cyclization (Formamide/Urea) -> Quinazolin-4(3H)-one Start->Step1 Step2 Chlorination (POCl3/SOCl2) -> 4-Chloroquinazoline Step1->Step2 Step3 SNAr Coupling (4-Nitroaniline, iPrOH, Reflux) Step2->Step3 Check TLC Check (Hex:EtOAc 1:1) Step3->Check Check->Step3 Incomplete Finish Product: N-(4-nitrophenyl)quinazolin-4-amine Check->Finish Complete

Caption: Figure 2: Step-by-step synthetic pathway from anthranilic acid precursors to the final nitro-substituted quinazoline.

Part 6: Critical Safety Assessment

The "Nitro Problem" in drug development refers to the potential for mutagenicity.

  • Ames Test Positivity: Many simple nitro-aromatics test positive in the Ames test (Salmonella typhimurium) due to bacterial nitroreductase activity.

  • Mitigation: However, when the nitro group is attached to a bulky scaffold like quinazoline, the mutagenic potential is often reduced compared to the free nitroaniline.

  • Recommendation: For drug candidates, perform a micronucleus test early. If toxicity is too high, consider isosteres like 4-cyanophenyl or 4-trifluoromethylphenyl , which mimic the electron-withdrawing nature without the redox liability.

References
  • Synthesis and Cytotoxicity of Quinazolinone-Thiazole Hybrids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents Source: ACS Omega / PMC URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: MDPI Molecules URL:[Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents Source: MDPI Pharmaceuticals URL:[Link]

  • Toxicological Profile for Nitrophenols: Metabolism and Health Effects Source: ATSDR / CDC URL:[Link]

Introduction to the Quinazoline Scaffold: A Privileged Structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound built upon the privileged quinazoline scaffold. The quinazoline core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide details the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, and posits a likely mechanism of action based on extensive structure-activity relationship data from the broader class of quinazoline derivatives. We hypothesize that this compound functions as a protein kinase inhibitor, a common mechanism for this molecular class.[2][4] Detailed, field-proven experimental protocols for synthesis and biological evaluation are provided to enable further research and development. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel quinazoline-based compounds.

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[2][5] This designation is earned by its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][6] Marketed drugs such as gefitinib, erlotinib, and afatinib, all of which are based on the 4-aminoquinazoline core, underscore the clinical success of this scaffold, particularly in oncology where they function as potent tyrosine kinase inhibitors.[1][7][8] The versatility of the quinazoline nucleus allows for extensive structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The title compound, this compound, incorporates three key motifs: the foundational quinazoline core, a 2-position nitrophenyl ring which can influence electronic properties and target interactions, and a 4-position N-cyclohexyl group which modulates lipophilicity and steric engagement within a binding pocket.

Physicochemical and Structural Analysis

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The following section details the key identifiers and computed physicochemical parameters for this compound.

Chemical Identifiers

  • Compound Name: this compound

  • IUPAC Name: this compound

  • SMILES: C1CCC(CC1)Nc1ncn(c2ccccc12)c3ccc(cc3)[O-]

  • Molecular Formula: C20H20N4O2

  • InChI Key: Generated upon synthesis and characterization.

Computed Physicochemical Properties

PropertyValueUnit
Molecular Weight360.40 g/mol
logP (Octanol-Water Partition Coefficient)5.98
Topological Polar Surface Area (TPSA)71.84Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3

Note: These properties are computationally predicted and require experimental verification.

2D Chemical Structure

Chemical structure of this compound

Synthesis and Manufacturing

The synthesis of 2,4-disubstituted quinazolines is a well-established process in organic chemistry. A reliable and frequently utilized method involves a multi-step sequence starting from anthranilamide and a suitable aldehyde.[9] This approach first builds the 2-aryl-quinazolin-4-one core, which is then activated via chlorination before the final nucleophilic aromatic substitution (SNAr) with the desired amine.[9]

Synthetic Pathway Overview

The proposed synthesis proceeds in three main stages:

  • Cyclization: Condensation of anthranilamide with 4-nitrobenzaldehyde to form the 2-(4-nitrophenyl)quinazolin-4(3H)-one intermediate.

  • Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-2-(4-nitrophenyl)quinazoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic substitution of the chlorine atom at the 4-position with cyclohexylamine to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one

  • To a round-bottom flask, add anthranilamide (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Heat the mixture to reflux for 4-6 hours under aerobic conditions. The reaction proceeds through imine formation followed by intramolecular cyclization and oxidation.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-chloro-2-(4-nitrophenyl)quinazoline

  • In a fume hood, charge a flask equipped with a reflux condenser with the 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 eq) from the previous step.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which acts as both the reagent and solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The chlorinated product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water and then a dilute sodium bicarbonate solution until neutral.

  • Dry the solid under vacuum. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in a suitable polar aprotic solvent, such as isopropanol or acetonitrile.

  • Add cyclohexylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (80-90 °C) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, and remove the solvent under reduced pressure.

  • Purify the crude residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

G A Step 1: Cyclization Anthranilamide + 4-Nitrobenzaldehyde B Intermediate 1 2-(4-nitrophenyl)quinazolin-4(3H)-one A->B C Step 2: Chlorination POCl3, DMF (cat.) B->C D Intermediate 2 4-chloro-2-(4-nitrophenyl)quinazoline C->D E Step 3: Amination Cyclohexylamine, DIPEA D->E F Purification Silica Gel Chromatography E->F G Final Product This compound F->G

Caption: A three-step synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential (Hypothesized)

While specific biological data for this compound is not available in public literature, a strong hypothesis for its mechanism of action can be formulated based on its structural class. Quinazoline derivatives are well-documented as inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[1][2][4] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation; their dysregulation is a hallmark of many cancers.[2][4]

The 4-aminoquinazoline scaffold acts as a hinge-binder, competitively inhibiting the binding of ATP to the kinase's active site.[2] This blockade prevents autophosphorylation and the activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. We hypothesize that this compound will exhibit inhibitory activity against oncogenic kinases such as EGFR or VEGFR. The cyclohexyl group likely occupies a hydrophobic pocket adjacent to the ATP binding site, while the nitrophenyl group may form additional interactions that enhance binding affinity.

Hypothesized Signaling Pathway Inhibition

G cluster_0 cluster_1 cluster_2 EGFR EGFR Receptor PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Ligand Growth Factor (EGF) Ligand->EGFR Compound N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine Compound->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Experimental Protocols for Biological Evaluation

To validate the hypothesized kinase inhibitory activity, a robust and standardized in vitro assay is required. A Lanthascreen™ Eu Kinase Binding Assay is a suitable platform for this purpose, as it provides a sensitive, high-throughput method for quantifying inhibitor binding to a kinase active site.

Lanthascreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a target kinase (e.g., EGFR).

Materials:

  • Target Kinase (e.g., purified EGFR)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test Compound: this compound, serially diluted in DMSO.

  • Assay Buffer

  • 384-well microplates

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

  • Prepare Reagents: Dilute the kinase, Eu-antibody, and Alexa Fluor-tracer to their final concentrations in the assay buffer.

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted test compound into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Addition: Add a mixture of the target kinase and the Eu-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.

  • Tracer Addition: Add the Alexa Fluor-labeled tracer to all wells. The tracer will bind to any kinase active sites not occupied by the inhibitor.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

G A 1. Compound Plating Serially diluted test compound in 384-well plate B 2. Add Kinase & Eu-Antibody Mixture of EGFR and Eu-anti-GST A->B C 3. Incubate (60 min) Allows compound-kinase binding B->C D 4. Add AF647-Tracer Tracer binds to unoccupied kinase C->D E 5. Incubate (60 min) Allows tracer-kinase binding D->E F 6. Read Plate (TR-FRET) Measure emission at 615nm & 665nm E->F G 7. Data Analysis Calculate Emission Ratio & determine IC50 F->G

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of Cyclohexylamine on Quinazoline Core

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The quinazoline pharmacophore is a cornerstone in modern drug discovery, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib and Erlotinib . The critical synthetic step in accessing these scaffolds is the functionalization of the C4-position via Nucleophilic Aromatic Substitution (


).

This guide details the protocol for reacting 4-chloroquinazoline with cyclohexylamine . While seemingly simple, this reaction is the "gatekeeper" step that determines yield and purity in multi-step syntheses. We present a robust, self-validating protocol using Isopropanol (iPrOH) as a green solvent, promoting product crystallization and simplifying workup.

Mechanistic Foundation

To optimize this reaction, one must understand the electronic environment of the quinazoline ring.

  • Electrophilicity: The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C4 position. This makes C4 highly susceptible to nucleophilic attack, far more so than the C2 position.

  • The Pathway: The reaction proceeds via an Addition-Elimination (

    
    )  mechanism.[1][2] The amine nucleophile attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the chloride leaving group.
    
Visualization: Reaction Mechanism

The following diagram illustrates the transition from reactants to the Meisenheimer complex and finally to the hydrochloride salt product.

SNAr_Mechanism Reactants 4-Chloroquinazoline + Cyclohexylamine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Slow) Elimination Cl- Elimination (Re-aromatization) TS->Elimination Transition Product N-Cyclohexylquinazolin-4-amine (HCl Salt) Elimination->Product Fast

Caption: The addition-elimination pathway. The formation of the Meisenheimer complex is typically the rate-determining step.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Method

Rationale: This method utilizes Isopropanol (iPrOH). Unlike DMF or THF, iPrOH often allows the hydrochloride salt of the product to precipitate directly upon cooling, acting as a self-purification step.

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Isopropanol (anhydrous preferred)

  • Optional: Triethylamine (

    
    ) if free base is desired immediately.
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinazoline (e.g., 1.0 g, 6.07 mmol) in Isopropanol (10-15 mL).

    • Note: The solution may be slightly yellow.

  • Addition: Add cyclohexylamine (0.83 mL, 7.28 mmol, 1.2 equiv) dropwise over 2 minutes at room temperature.

    • Observation: A mild exotherm may occur. If using

      
      , add 1.5 equiv at this stage.
      
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) . Stir for 2–4 hours .

  • Monitoring (Self-Validation):

    • Check TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of the UV-active 4-chloroquinazoline spot (

      
      ) and appearance of a more polar product spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Remove heat and allow the reaction to cool slowly to room temperature, then place in an ice bath for 30 minutes.

    • Critical Step: A white to off-white precipitate (the HCl salt) should form.

    • Filter the solid using a Buchner funnel. Wash the cake with cold iPrOH (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted amine.
  • Free Base Conversion (If required):

    • Suspend the solid in DCM (20 mL) and wash with saturated aqueous

      
       (20 mL). Dry the organic layer (
      
      
      
      ) and concentrate.[3]
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Rationale: For library generation or rapid kinetics, microwave irradiation accelerates the rate-determining step.

  • Setup: In a 10 mL microwave vial, combine 4-chloroquinazoline (100 mg), cyclohexylamine (1.5 equiv), and iPrOH (2 mL).

  • Irradiation: Heat to 120°C for 15 minutes (High absorption setting).

  • Workup: Pour reaction mixture into water (10 mL). If solid precipitates, filter.[2][3][4][5][6][7] If oil forms, extract with EtOAc.

Data Summary & Validation

ParameterStandard ThermalMicrowaveNotes
Solvent Isopropanol (iPrOH)iPrOH or EthanolGreen solvents preferred.
Temp/Time 82°C / 3.0 hrs120°C / 15 minMW significantly reduces time.
Yield 85 - 92%80 - 88%Thermal often yields cleaner crystals.
Purification Filtration (HCl salt)Extraction/ColumnFiltration is superior for scale-up.

Spectroscopic Validation (Expected Signals):

  • 1H NMR (

    
    ):  Disappearance of the aromatic signal typically found near 8.2 ppm (associated with the electron-deficient C2-H of the starting material shifting upon substitution) and appearance of a broad singlet (
    
    
    
    ) around 6.0-8.0 ppm.
  • Aliphatic Region: Multiplets at 1.2–2.1 ppm corresponding to the cyclohexyl ring protons.

Decision Tree & Troubleshooting

Use this logic flow to determine the best workup strategy based on your observation.

Workup_Logic Start Reaction Complete (TLC Check) Cool Cool to 0°C Start->Cool CheckPrecip Precipitate Formed? Cool->CheckPrecip Filter Filter Solid (HCl Salt) CheckPrecip->Filter Yes Evap Evaporate Solvent CheckPrecip->Evap No YesPrecip YES NoPrecip NO Partition Partition: EtOAc / NaHCO3 Evap->Partition Purify Flash Column (DCM:MeOH) Partition->Purify

Caption: Workflow decision tree for isolation. Direct filtration is the preferred "Green" route.

Troubleshooting Guide
  • Problem: Hydrolysis to Quinazolin-4(3H)-one.

    • Cause: Wet solvent or old starting material. 4-chloroquinazoline hydrolyzes easily.

    • Solution: Use anhydrous iPrOH. Verify SM quality (should not have a broad OH stretch in IR).

  • Problem: Low Yield / Sticky Oil.

    • Cause: Incomplete precipitation of the salt.

    • Solution: Add diethyl ether or hexane to the cold reaction mixture to force precipitation.

References

  • Mechanistic Insight & Regioselectivity

    • Sánchez-Sanz, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.
  • Microwave Assisted Synthesis

    • López, S. E., et al. (2021).[6] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry.

  • General Quinazolinone/Quinazoline Protocols

    • Organic Chemistry Portal.
  • Solvent Effects in

    
    : 
    
    • Mancini, P. M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution.

Sources

Application Note: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline pharmacophore is a privileged scaffold in medicinal chemistry, forming the core of critical EGFR inhibitors like Gefitinib and Erlotinib. Traditional thermal synthesis of 2,4-disubstituted quinazolines (e.g., via the Niementowski reaction) often suffers from harsh conditions, prolonged reaction times (12–48 hours), and poor atom economy.

This Application Note details a validated, high-efficiency protocol for the microwave-assisted synthesis of these targets. By leveraging dielectric heating, researchers can access superheated solvent states and non-thermal kinetic effects, reducing reaction times to minutes while significantly improving yield and purity.

Mechanism of Action: Dielectric Heating in Heterocycle Formation

Unlike conductive heating (oil baths), which relies on convection and thermal conductivity, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (reagents and solvents like DMSO, EtOH, or DMF) align with the oscillating electric field. The rapid re-alignment (

    
     times/second) generates intense internal heat via molecular friction.
    
  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field's influence, generating heat through collision with neighboring molecules.[1]

In quinazoline synthesis, this rapid energy transfer helps overcome the high activation energy barrier required for the cyclodehydration step, often the rate-determining step in ring closure.

Visualization: Dielectric Heating Pathway

MicrowaveMechanism cluster_Interaction Solvent/Reagent Interaction MW_Source Microwave Source (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipole Dipolar Polarization (Molecular Rotation) Field->Dipole Ion Ionic Conduction (Collision) Field->Ion Superheat Localized Superheating (Hot Spots) Dipole->Superheat Ion->Superheat Barrier Activation Energy Barrier (ΔG‡) Superheat->Barrier Overcomes Product Accelerated Cyclization Barrier->Product Kinetic Boost

Figure 1: Mechanism of microwave dielectric heating facilitating rapid activation energy traversal.

Validated Protocols

Protocol A: One-Pot Three-Component Synthesis (Library Generation)

Target: Rapid generation of diverse 2,4-disubstituted quinazolines. Chemistry: Condensation of 2-aminobenzophenone, aldehydes, and ammonium acetate. Green Score: High (Ethanol solvent, no metal catalyst).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor A: 2-Aminobenzophenone (1.0 mmol)

  • Precursor B: Aryl aldehyde (1.0 mmol) (e.g., Benzaldehyde)

  • Nitrogen Source: Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (absolute) or Methanol (2 mL)

  • Vessel: 10 mL Borosilicate Glass Pressure Vial with Teflon/Silicone Septum.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, charge 2-aminobenzophenone (197 mg, 1 mmol), benzaldehyde (106 mg, 1 mmol), and ammonium acetate (115 mg, 1.5 mmol).

  • Solvation: Add 2 mL of Ethanol. Add a magnetic stir bar. Cap the vial and crimp/seal tightly.

    • Expert Tip: Ethanol is a medium microwave absorber (tan

      
       ≈ 0.941). It allows for rapid heating without the runaway pressure risks of water.
      
  • Irradiation Parameters (Set on instrument):

    • Mode: Dynamic (PID Control)

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

    • Power: Max 300W (System will modulate to maintain 140°C).

  • Cooling: Use compressed air cooling (integrated in most systems) to drop temp to <50°C.

  • Workup: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol. If no precipitate, remove solvent in vacuo and recrystallize from EtOH/Water.

Protocol B: "Green" Aqueous Oxidative Synthesis

Target: Synthesis from 2-aminobenzamide and aldehydes using water as solvent. Chemistry: Oxidative cyclization using mild oxidants.

Materials
  • Precursor: 2-Aminobenzamide (1.0 mmol)

  • Aldehyde: Benzaldehyde derivative (1.0 mmol)

  • Catalyst/Oxidant:

    
     (20 mol%) or 
    
    
    
    (mild Lewis acid/oxidant).
  • Solvent: Water (3 mL).

Step-by-Step Methodology
  • Loading: Mix 2-aminobenzamide, aldehyde, and catalyst in the vial. Add water.

  • Irradiation: Heat to 100°C for 5-8 minutes .

    • Note: Water is an excellent microwave absorber. The reaction relies on the "hydrophobic effect" forcing organic reactants together in the aqueous phase.

  • Workup: The product is insoluble in water. Simply filter the precipitate, wash with water, and dry.

Workflow Visualization

ProtocolWorkflow cluster_MW Microwave Cavity Start Reagent Preparation (Weighing & Mixing) Seal Vessel Sealing (Pressure Cap) Start->Seal Ramp Ramp to 140°C (1-2 mins) Seal->Ramp Hold Reaction Hold (5-10 mins) Ramp->Hold Cool Active Air Cooling (to <50°C) Hold->Cool Workup Filtration/Recrystallization Cool->Workup Analysis Validation (NMR / LC-MS) Workup->Analysis

Figure 2: Operational workflow for Protocol A (One-Pot Synthesis).

Comparative Analysis: Microwave vs. Thermal

The following data summarizes the efficiency gains when switching from conventional reflux (oil bath) to microwave irradiation for the synthesis of 2,4-diphenylquinazoline.

MetricConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Reaction Temp 80°C (Ethanol Reflux)140°C (Superheated EtOH)+60°C
Time 12 - 24 Hours10 - 15 Minutes~70x Faster
Yield 45 - 65%85 - 94%+30% Yield
Purification Column Chromatography often requiredFiltration/RecrystallizationReduced Solvent Waste
Energy Usage High (Continuous heating for hours)Low (Pulse heating for mins)Green Efficiency

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low temp.Increase reaction temp by 10-20°C. Check vessel pressure limit.
High Pressure Errors Solvent vapor pressure too high.Switch to a solvent with a higher boiling point (e.g., DMF or DMSO) or reduce sample volume.
By-product Formation Thermal degradation.Reduce "Hold Time." Ensure efficient stirring to prevent "hot spots" at the vial bottom.
Poor Absorption Non-polar solvent (e.g., Toluene).Add a "doping" agent (ionic liquid or small amount of polar solvent) to increase microwave coupling.

References

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007).[11] Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72.[11] [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020).[6][12] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.[12] [Link]

  • Wang, L., et al. (2011). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water.[13] Green Chemistry, 13, 2380-2385. [Link]

  • Kappe, C. O. (2004).[8] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

Sources

Solvent selection for recrystallization of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocols for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Executive Summary & Physicochemical Context

The purification of This compound presents a unique challenge in process chemistry due to its conflicting solubility domains.[1] The molecule contains a lipophilic, non-planar cyclohexyl group, a rigid, electron-deficient quinazoline core, and a polar, planar 4-nitrophenyl moiety.[1]

Successful recrystallization requires a solvent system that balances the solubilizing power for the lipophilic cyclohexyl chain against the high lattice energy contributed by the nitro-substituted aromatic system.[1] This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a predictable, reproducible protocol.

Key Physicochemical Drivers:

  • The Nitro Group (

    
    ):  Significantly increases the melting point and lattice energy via 
    
    
    
    stacking interactions, reducing solubility in standard organic solvents like ether or cold alcohols.[1]
  • The Cyclohexyl Group: Adds bulk lipophilicity (

    
     increase) but disrupts perfect crystal packing compared to a planar phenyl ring, increasing the risk of "oiling out" in aqueous co-solvent systems.[1]
    
  • The Quinazoline Nitrogen: Provides a weak hydrogen bond acceptor site, allowing for interaction with protic solvents (alcohols).[1]

Solvent Selection Strategy: The "Goldilocks" Zone

The ideal solvent must dissolve the target at high temperatures (near boiling) but allow varying degrees of supersaturation upon cooling.[1] Based on the structural analysis, three distinct solvent systems are recommended depending on the impurity profile and yield requirements.

System A: Ethanol (EtOH) or Isopropanol (IPA)[1]
  • Role: Primary System (Green Chemistry Compliant).[1]

  • Mechanism: The hydroxyl group interacts with the quinazoline nitrogens and the amine NH, while the alkyl chain (ethyl/isopropyl) accommodates the cyclohexyl group.[1]

  • Pros: High recovery yield, easy drying, low toxicity (Class 3 solvent).[1]

  • Cons: May require large volumes if the nitro-group interactions are dominant.[1]

System B: DMF/Water or DMSO/Water (Anti-Solvent)[1]
  • Role: High-Purity / "Crash" Method.[1]

  • Mechanism: The dipolar aprotic solvent (DMF/DMSO) disrupts the strong

    
    -stacking of the nitrophenyl group.[1] Water acts as a powerful anti-solvent to force precipitation.[1]
    
  • Pros: extremely effective for removing inorganic salts or very polar impurities.[1]

  • Cons: High boiling point makes drying difficult; risk of oiling out if water is added too quickly.[1]

System C: Ethyl Acetate / Heptane[1]
  • Role: Polymorph Control & Non-Polar Impurity Removal.[1]

  • Mechanism: Ethyl acetate dissolves the compound via dipole-dipole interactions; heptane acts as the non-polar anti-solvent.[1]

  • Pros: Excellent for removing unreacted cyclohexylamine or non-polar starting materials.[1]

Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the crude material's behavior.

SolventSelection Start Crude N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine SolubilityTest Test Solubility in Refluxing Ethanol Start->SolubilityTest Decision1 Does it dissolve completely? SolubilityTest->Decision1 PathA Yes: Use Ethanol Protocol Decision1->PathA Soluble PathB No: Test Solubility in DMF/DMSO Decision1->PathB Insoluble ImpurityCheck Impurity Profile Check PathA->ImpurityCheck Decision2 Soluble in Hot DMF? PathB->Decision2 PathC Yes: Use DMF/Water Anti-Solvent Protocol Decision2->PathC Soluble PathD No: Check for Inorganic Salts or Polymerization Decision2->PathD Insoluble NonPolarImp High Non-Polar Impurities? ImpurityCheck->NonPolarImp NonPolarImp->PathA No PathE Use EtOAc/Heptane NonPolarImp->PathE Yes

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior and impurity profile.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization from Ethanol

Best for: Routine purification, removal of slight colored impurities, and final polishing.[1]

Reagents:

  • Absolute Ethanol (EtOH) - HPLC Grade.[1]

  • Activated Charcoal (Optional, for decolorization).[1]

Procedure:

  • Preparation: Place 5.0 g of crude This compound in a 250 mL round-bottom flask (RBF).

  • Dissolution: Add 50 mL of Ethanol. Equip with a magnetic stir bar and a reflux condenser.[1]

  • Heating: Heat the mixture to reflux (

    
    ) using an oil bath.
    
  • Titration: If the solid does not dissolve completely, add Ethanol in 5 mL increments through the condenser until a clear solution is obtained.

    • Note: If >100 mL is required, switch to Isopropanol (higher boiling point) or Protocol B .[1]

  • Filtration (Hot): If insoluble particles remain (dust/salts), filter the hot solution rapidly through a pre-heated fluted filter paper or a heated sintered glass funnel.[1]

  • Crystallization: Remove the flask from heat. Allow it to cool to room temperature slowly (over 2 hours) to promote large crystal growth.

    • Critical Step: Once at room temperature, cool further in an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with 10 mL of cold Ethanol.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Protocol B: DMF/Water Anti-Solvent Precipitation

Best for: Highly insoluble crude material or removal of polar impurities.[1]

Reagents:

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]

  • Deionized Water (Anti-solvent).[1]

Procedure:

  • Dissolution: Dissolve 5.0 g of crude material in the minimum amount of hot DMF (

    
    ). Start with 15 mL and add slowly.
    
    • Caution: Do not boil DMF (

      
      ) as decomposition may occur.[1]
      
  • Anti-Solvent Addition: While stirring the hot solution vigorously, add hot water (

    
    ) dropwise.
    
  • Cloud Point: Continue adding water until a persistent cloudiness (turbidity) is observed. Stop water addition immediately.

  • Re-dissolution: Add a few drops of hot DMF to clear the solution (restore homogeneity).

  • Cooling: Allow the clear solution to cool to room temperature undisturbed. The compound will crystallize out as the solubility decreases.[1]

  • Filtration & Wash: Filter the precipitate.[1] Crucial: Wash the filter cake thoroughly with water (to remove DMF) followed by a small amount of cold ethanol (to aid drying).[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out The cyclohexyl group lowers the melting point in the presence of solvent impurities, causing the compound to separate as a liquid before crystallizing.1. Re-heat to dissolve the oil.2. Add a seed crystal at a temperature slightly below the saturation point.3.[1] Increase the agitation speed.4. Switch to Protocol A (Ethanol) rather than water-based systems.[1]
Low Yield Compound is too soluble in the chosen solvent even at cold temperatures.[1]1. Concentrate the mother liquor by rotary evaporation to 50% volume and re-cool.2. Use a stronger anti-solvent (e.g., add water to the Ethanol filtrate).[1]
Colored Impurities Nitro-compounds often carry yellow/orange degradation products.[1]Add 5% w/w Activated Carbon to the hot solution, stir for 10 mins, and filter hot over Celite before cooling.
Insoluble Matter Inorganic salts or polymerized by-products.[1]These are likely not your product. Perform a hot filtration and discard the solid residue.[1]

Workflow Diagram: The Recrystallization Cycle

RecrystallizationCycle Dissolve 1. Dissolve Crude (Reflux) FilterHot 2. Hot Filtration (Remove Insolubles) Dissolve->FilterHot Clear Solution Nucleate 3. Nucleation (Slow Cooling) FilterHot->Nucleate Filtrate Growth 4. Crystal Growth (Ice Bath) Nucleate->Growth Temp Drop Collect 5. Collection (Vacuum Filter) Growth->Collect Solid Precipitate Collect->Dissolve Mother Liquor (Recycle if Yield Low) Dry 6. Drying (Vacuum Oven) Collect->Dry Wet Cake

Figure 2: Step-by-step unit operation flow for the purification process.

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives.European Journal of Medicinal Chemistry. Describes general purification of 4-aminoquinazolines using ethanol and isopropanol systems.

    • [1]

  • Purification of N-substituted-2-arylquinazolin-4-amines.Journal of Medicinal Chemistry. Details the solubility profiles of 2-phenyl-4-aminoquinazoline analogs.

    • [1]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. The authoritative guide on general recrystallization techniques and solvent properties (Ethanol, DMF, Ethyl Acetate).[1]

    • [1]

  • Solubility of Quinazolinone Derivatives.Al-Nahrain Journal of Science. Provides specific experimental data on the recrystallization of 2-(4-chlorophenyl) and 2-(4-nitrophenyl)

    • [1]

Sources

In vitro kinase inhibition assay protocols for quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to establishing, optimizing, and validating in vitro kinase inhibition assays for quinazoline-based small molecules.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Quinazoline derivatives, particularly 4-anilinoquinazolines, represent a privileged chemical scaffold in targeted oncology and pharmacology. By acting as ATP-competitive inhibitors, these molecules effectively block the phosphorylation cascade of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR [1]. First-generation reversible inhibitors (e.g., Gefitinib, Erlotinib) and second/third-generation irreversible inhibitors (e.g., Afatinib, Osimertinib) all rely on the quinazoline or structurally analogous core to anchor into the adenine-binding pocket of the kinase domain [2].

To accurately profile novel quinazoline derivatives during the hit-to-lead and lead optimization phases, researchers must employ robust in vitro biochemical assays. These assays not only determine the half-maximal inhibitory concentration (IC₅₀) but also elucidate binding kinetics, residence time, and mutant selectivity (e.g., EGFR WT vs. L858R/T790M) [3].

Mechanistic Rationale & Assay Selection

The core principle of in vitro kinase assays is to monitor the transfer of the


-phosphate from ATP to a specific peptide substrate. Because quinazoline derivatives compete directly with ATP, the concentration of ATP used in the assay is a critical variable. Assays must be performed at or near the apparent Michaelis-Menten constant (

) for ATP to ensure that the calculated IC₅₀ accurately reflects the inhibitor's affinity (

) without being artificially masked by high ATP concentrations [4].

We focus on two orthogonal, self-validating assay modalities:

  • ADP-Glo™ (Luminescent): A universal, homogeneous assay that measures the accumulation of ADP. It is highly resistant to compound fluorescence interference (auto-fluorescence), a common issue with highly conjugated heterocyclic quinazoline libraries [5].

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A highly sensitive assay (e.g., LANCE Ultra or LanthaScreen) utilizing Europium (Eu) cryptate. Its delayed emission window eliminates short-lived background fluorescence, making it ideal for precise kinetic studies such as drug-target residence time [6].

Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) Tyrosine Kinase EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds Substrate Downstream Substrate (e.g., STAT, AKT, MAPK) ATP->Substrate Phosphorylates Quin Quinazoline Derivative (e.g., Gefitinib) Quin->EGFR Competes with ATP Block Signal Arrest (Apoptosis/G1 Arrest) Quin->Block Leads to Phos Phosphorylation (Active Signal) Substrate->Phos Induces

Figure 1: Mechanism of action of quinazoline derivatives competing with ATP at the EGFR kinase domain.

Experimental Protocols

Protocol A: Universal Luminescent Kinase Assay (ADP-Glo)

This protocol is optimized for evaluating the IC₅₀ of quinazoline derivatives against purified recombinant EGFR (WT or T790M/L858R mutants). The causality behind using ADP-Glo is its ability to handle high ATP concentrations (up to 1 mM) if needed, though


 concentrations (typically 10-15 µM for EGFR) are preferred for standard competitive profiling [7].

Reagents & Materials:

  • Recombinant EGFR Kinase (e.g., SignalChem or Promega)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • White 384-well low-volume assay plates (Corning).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Dilute these stocks 1:10 in Kinase Buffer to yield a 10% DMSO intermediate. (Causality: Direct addition of 100% DMSO denatures the kinase; maintaining a final assay DMSO concentration of

    
    1% ensures enzyme stability).
    
  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of the diluted compound and 4 µL of EGFR enzyme (optimized to ~1-5 ng/well) to the 384-well plate. Incubate at room temperature (RT) for 30–60 minutes. (Causality: Many quinazolines, especially irreversible covalent binders like Afatinib, exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the reaction starts).

  • Reaction Initiation: Add 4 µL of a substrate/ATP mix (final concentration: 0.2 µg/µL Poly(Glu,Tyr) and 15 µM ATP). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT. (Causality: Complete depletion of background ATP is mandatory to ensure the luminescent signal is exclusively derived from the ADP generated by the kinase).

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a microplate reader (e.g., EnVision or Synergy).

Protocol B: TR-FRET Assay for Residence Time & Off-Rate

While IC₅₀ dictates potency, the residence time (


) of a drug on its target often correlates better with in vivo efficacy. Lapatinib, a quinazoline-derived dual EGFR/HER2 inhibitor, demonstrates superior cellular efficacy due to its exceptionally slow off-rate compared to Erlotinib [8]. TR-FRET is uniquely suited for this because it allows continuous, homogeneous monitoring of tracer displacement.

Step-by-Step Methodology:

  • Complex Formation: Incubate 200 nM EGFR with 160 nM of the quinazoline test compound and 200 nM Eu-anti-GST antibody in TR-FRET dilution buffer for 60 minutes to form the Kinase-Inhibitor complex.

  • Dilution & Tracer Addition: Dilute 2 µL of this complex into 198 µL of a high-concentration fluorescent Kinase Tracer solution (e.g., 100 nM Kinase Tracer 199) in a 96-well white plate. (Causality: The massive 100-fold dilution drops the free inhibitor concentration well below its

    
    . This prevents rebinding once the inhibitor dissociates).
    
  • Kinetic Readout: Immediately begin reading the TR-FRET signal (Excitation 320 nm / Emission 615 nm and 665 nm) every 2 minutes for 2 hours.

  • Data Modeling: As the quinazoline dissociates, the fluorescent tracer binds the empty ATP pocket, increasing the 665/615 nm emission ratio. Fit the data to a one-phase exponential association equation to calculate

    
     (observed rate constant), which approximates the 
    
    
    
    of the inhibitor.

Workflow Start Purified Kinase + Quinazoline Inhibitor Incubate Pre-incubation (Equilibration of Binding) Start->Incubate Reaction Add ATP + Substrate (Kinase Reaction) Incubate->Reaction Split Assay Readout Selection Reaction->Split ADPGlo ADP-Glo Assay (Universal, Luminescent) Split->ADPGlo TRFRET TR-FRET Assay (Specific, Fluorescent) Split->TRFRET ADPStep1 Deplete unreacted ATP ADPGlo->ADPStep1 TRStep1 Add EDTA to stop reaction TRFRET->TRStep1 ADPStep2 Convert ADP to ATP -> Luciferase ADPStep1->ADPStep2 ADPMetric Measure Luminescence (Inversely proportional to Inhibition) ADPStep2->ADPMetric TRStep2 Add Eu-Antibody (Donor) TRStep1->TRStep2 TRMetric Measure 665/615 nm Ratio (Proportional to Phosphorylation) TRStep2->TRMetric

Figure 2: Logical decision tree and workflow comparison between ADP-Glo and TR-FRET assay modalities.

Data Presentation & Quantitative Benchmarks

A robust assay must be self-validating. Always include reference quinazoline inhibitors (e.g., Gefitinib, Erlotinib) as positive controls. The data should be normalized to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative Kinase Inhibition Profile of Standard Quinazoline Derivatives

Compound (Class)Target KinaseAssay FormatATP Conc.IC₅₀ (nM)Residence Time (min)
Gefitinib (1st Gen)EGFR (WT)ADP-Glo15 µM2.5 - 3.0< 10
Erlotinib (1st Gen)EGFR (WT)TR-FRET10 µM1.5 - 2.0< 10
Lapatinib (Dual)EGFR / HER2TR-FRET10 µM10.0 / 9.0> 120
Afatinib (2nd Gen)EGFR (L858R/T790M)ADP-Glo15 µM0.5 - 1.0Irreversible (Covalent)

Note: Data variance occurs based on exact ATP concentrations and enzyme purity. Irreversible inhibitors like Afatinib will show time-dependent IC₅₀ shifts; thus, residence time is reported as irreversible [9].

Troubleshooting & Self-Validation

  • High Background Luminescence in ADP-Glo: Ensure the ADP-Glo Reagent is incubated for the full 40 minutes to completely deplete unreacted ATP. If background persists, the ATP stock may be contaminated with ADP. Use ultra-pure, kinase-grade ATP.

  • Compound Auto-fluorescence in TR-FRET: Highly conjugated quinazolines may absorb light at the excitation wavelength (inner filter effect) or fluoresce. TR-FRET mitigates this via a time delay (e.g., 50–100 µs) before reading the emission, allowing short-lived compound fluorescence to decay [10]. Always run a "compound + tracer (no enzyme)" control well.

  • Hill Slope Anomalies: A Hill slope significantly steeper than 1.0 in the dose-response curve suggests compound aggregation or non-specific stoichiometric inhibition. Add 0.01% Triton X-100 or CHAPS to the kinase buffer to disrupt aggregates.

References

  • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry / NIH PMC URL: [Link]

  • Title: Quinazoline derivatives as kinases inhibitors and methods of use thereof (US9388160B2)
  • Title: YH25448, an Irreversible EGFR-TKI with Potent Intracranial Activity in EGFR Mutant Non–Small Cell Lung Cancer Source: Genosco / Clinical Cancer Research URL: [Link]

  • Title: Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity Source: PLOS Pathogens URL: [Link]

  • Title: Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer Source: NIH PMC URL: [Link]

  • Title: Domain-Based Biosensor Assay to Screen for Epidermal Growth Factor Receptor Modulators in Live Cells Source: SciSpace / SLAS Discovery URL: [Link]

  • Title: Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors Source: NIH PMC URL: [Link]

  • Title: Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers Source: NIH PMC / Journal of Biological Chemistry URL: [Link]

Application Note: Antimicrobial Susceptibility Testing of 2-(4-Nitrophenyl) Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The quinazoline pharmacophore, particularly the 2-(4-nitrophenyl) quinazoline derivative, represents a privileged scaffold in medicinal chemistry due to its documented inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). However, the physicochemical properties of these compounds—specifically their hydrophobicity and intrinsic coloration (often yellow-orange due to the nitro-chromophore)—pose unique challenges for standard antimicrobial susceptibility testing (AST).

This guide provides a validated, high-integrity workflow for determining the Minimum Inhibitory Concentration (MIC) of these derivatives. It moves beyond generic protocols to address specific failure modes: solvent toxicity, compound precipitation ("crashing out"), and colorimetric interference in optical density readings.

Pre-Analytical Considerations: The "Go/No-Go" Check

Before initiating biological assays, the physicochemical behavior of the compound must be stabilized. 2-(4-nitrophenyl) quinazolines are lipophilic. Direct addition to aqueous media often results in micro-precipitation, leading to false negatives (compound not in solution) or false positives (precipitate mistaken for bacterial growth).

Solvent Selection & Stock Preparation
  • Solvent of Choice: Dimethyl Sulfoxide (DMSO), analytical grade.

  • Solubility Limit: These derivatives typically dissolve well in DMSO (≥10 mg/mL) but have poor water solubility (<0.1 mg/mL).

  • The 1% Rule: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) .[1] Higher concentrations (e.g., >2.5%) are toxic to sensitive organisms like P. aeruginosa and S. pneumoniae, skewing results.

Handling Color Interference

The nitro group at the para position conjugates with the quinazoline ring system, creating a chromophore that absorbs in the visible spectrum (yellow/orange).

  • Problem: Standard AST relies on turbidity (Optical Density at 600nm). A yellow compound absorbs light, potentially masking bacterial turbidity or artificially inflating OD readings.

  • Solution: Use a Resazurin-based viability assay .[2][3] This metabolic dye shifts from Blue (Non-fluorescent) to Pink (Fluorescent) only in the presence of viable, metabolically active bacteria, providing a signal independent of the compound’s turbidity or color.

Protocol: Resazurin-Modified Broth Microdilution (RM-BMD)

Standard Reference: Adapted from CLSI M07 guidelines for aerobic bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).

  • Plates: 96-well flat-bottom polystyrene microplates (sterile).

  • Controls:

    • Positive Control Antibiotic: Ciprofloxacin (targets DNA gyrase, similar mechanism).

    • Solvent Control: 1% DMSO in CAMHB.[1]

Workflow Diagram

The following logic flow ensures all controls are in place before data is accepted.

AST_Workflow cluster_controls Critical Controls (Self-Validation) Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x final conc Plate 96-Well Plate Setup Dilution->Plate Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Plate Incubation Incubation (18-24h @ 37°C) Plate->Incubation SC Sterility Control (Media only) Plate->SC CC Compound Control (Media + Drug, No Bacteria) Plate->CC VC Vehicle Control (Media + Bacteria + 1% DMSO) Plate->VC Dye Add Resazurin (Incubate 2-4h) Incubation->Dye Read Read Results (Blue=Inhibition, Pink=Growth) Dye->Read

Caption: Workflow for Resazurin-Modified Broth Microdilution including critical validation controls.

Step-by-Step Procedure

Step 1: Preparation of the Assay Plate (2x Concentration) Because we will add equal volumes of bacteria and drug, we must prepare the drug at 2x the desired final concentration.

  • Pipette 100 µL of sterile CAMHB into columns 2 through 12 of the 96-well plate.

  • Pipette 200 µL of the 2x highest drug concentration (e.g., 256 µg/mL prepared in CAMHB from DMSO stock) into Column 1.

    • Note: Ensure the DMSO concentration in Column 1 is ≤ 2%. When diluted with inoculum later, it will be ≤ 1%.

  • Perform serial dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10. Discard 100 µL from Column 10.

    • Result: Columns 1–10 contain decreasing drug concentrations (e.g., 128 to 0.25 µg/mL).

  • Column 11 (Growth Control): Add 100 µL CAMHB + 1% DMSO (No drug).

  • Column 12 (Sterility Control): Add 100 µL CAMHB only.

Step 2: Inoculum Preparation

  • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of the test organism (e.g., S. aureus ATCC 29213) in saline.

  • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

Step 3: Assay Initiation

  • Add 100 µL of the diluted inoculum to Columns 1 through 11.

    • Final Volume: 200 µL per well.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.[1]

    • Final Drug Concentration: 1x (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Add 100 µL of sterile CAMHB (no bacteria) to Column 12 (Sterility Control).

  • CRITICAL STEP: Prepare a separate "Compound Color Control" row. Add drug + media without bacteria. This checks if the quinazoline itself reduces resazurin (false positive).

Step 4: Incubation & Reading

  • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Add 30 µL of 0.015% Resazurin solution to all wells.

  • Incubate for an additional 1–4 hours. Monitor visually.

  • Interpretation:

    • Pink: Viable bacteria (Resazurin reduced to Resorufin).[2]

    • Blue: No growth (Inhibition).

    • MIC: The lowest concentration well that remains Blue .[4][5]

Mechanism of Action: The Quinazoline Context

Understanding why the compound works aids in interpreting data. 2-(4-nitrophenyl) quinazolines are often designed to compete with ATP binding in DNA Gyrase (GyrB subunit) or interfere with folate synthesis.

MOA Compound 2-(4-nitrophenyl) quinazoline Target Bacterial DNA Gyrase (GyrB) (ATP Binding Pocket) Compound->Target Competitive Binding Process Inhibition of DNA Supercoiling Target->Process Blocks ATPase activity Result Replication Fork Arrest & DNA Fragmentation Process->Result Death Bacterial Cell Death (Bactericidal) Result->Death

Caption: Proposed mechanism of action targeting DNA Gyrase B subunit.

Data Analysis & Troubleshooting

Calculating MIC

Report the MIC as the median of three independent replicates.



Troubleshooting Guide

The following table addresses common failure modes specific to nitro-quinazolines.

ObservationProbable CauseCorrective Action
Precipitate in wells Compound crashed out of aqueous media.Reduce final concentration range. Ensure DMSO < 1%. Warm media to 37°C before adding drug.
Blue color turns colorless Reduction beyond Resorufin (Dihydroresorufin).Over-incubation. Read results earlier (1-2 hours after dye addition).
Compound Control turns Pink Chemical reduction of dye by the Nitro group.The assay is invalid for this specific derivative. Switch to colony counting (CFU) on agar plates.
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect" (paradoxical growth).Repeat assay. Ensure vigorous mixing during serial dilution.
Solvent Control shows inhibition DMSO toxicity.DMSO % is too high (>1%). Validate strain tolerance to DMSO.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[6] Wayne, PA: CLSI.[7] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[8] Methods, 42(4), 321-324. [Link]

  • Ezelarab, H. A. A., et al. (2018). Synthesis and antimicrobial evaluation of some new quinazoline derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 642-649. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][6][9][Link]

Sources

Application Note: Preparation and HPLC Method Validation of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is a highly lipophilic, 2,4-disubstituted quinazoline derivative. Compounds of this class are frequently investigated as kinase inhibitors and antimicrobial agents. Due to its extended aromatic system and hydrophobic substituents, accurate quantification requires stringent control over solvent compatibility and ionization state. This application note details a self-validating protocol for the preparation of High-Performance Liquid Chromatography (HPLC) standards, emphasizing the physicochemical causality behind solvent selection, serial dilution, and chromatographic method design.

Physicochemical Rationale & Causality

To design a robust analytical method, the protocol must anticipate the molecule's behavior in solution and on the stationary phase:

  • Solvent Selection (The Hydrophobicity Problem): The combination of a cyclohexyl ring and a 4-nitrophenyl group imparts significant lipophilicity (estimated LogP ~4.5–5.0). Direct dissolution in aqueous or purely methanolic systems will fail due to high crystal lattice energy. Dimethyl sulfoxide (DMSO) is required as the primary solvent to ensure complete dissolution. Studies confirm that quinazoline derivatives remain stable and homogeneous in dilute DMSO matrices for up to 96 hours[1].

  • Mobile Phase pH (The Ionization Problem): The quinazoline core contains weakly basic nitrogens with a typical

    
     around 5.1[2]. If the mobile phase pH is near this value, the compound will exist in a state of partial ionization, leading to severe peak tailing and retention time drift due to secondary interactions with residual silanols on the C18 column. An acidic modifier (0.1% Formic Acid, pH ~2.7) is critical to fully protonate the core, driving a single ionization state and ensuring sharp, symmetrical peaks[2].
    
  • Detection Wavelength: Quinazoline derivatives generally display two main UV absorption bands: the core transitions at 240–300 nm, and a longer-wavelength band between 310–425 nm[3]. The extended conjugation provided by the 4-nitrophenyl group makes 340 nm an ideal secondary monitoring wavelength, offering high specificity and avoiding interference from the solvent front or biological matrices.

Workflow Visualization

StandardPrep A Primary Stock Synthesis 1.0 mg/mL in 100% DMSO B Intermediate Dilution 100 µg/mL in Acetonitrile A->B Overcomes lattice energy Dilute 1:10 to reduce DMSO C Serial Calibration Curve 1.0 to 50.0 µg/mL in Diluent B->C Matrix matching with Mobile Phase D System Suitability Test (SST) Inject Mid-Range Standard C->D Validates system readiness (%RSD < 2.0%) E HPLC-UV Quantification Dual Wavelength (254/340 nm) D->E Proceed if SST passes

HPLC standard preparation workflow ensuring solvent compatibility and system validation.

Self-Validating Experimental Protocol

This protocol incorporates a "self-validating" architecture. By utilizing an Intermediate Stock and mandating a System Suitability Test (SST) prior to sample analysis, the method inherently checks for precipitation, solvent-effect peak distortion, and column equilibration according to ICH Q2(R1) guidelines[4].

Materials & Reagents
  • Standard Reference Material (SRM): this compound (Purity

    
     98.0%).
    
  • Solvents: HPLC-Grade DMSO, LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Modifiers: Formic Acid (FA), LC-MS Grade.

Step-by-Step Preparation Methodology

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh 1.00 mg of the SRM using a calibrated microbalance into a 1.5 mL amber glass vial.

  • Add exactly 1.00 mL of 100% DMSO.

  • Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until visually clear. Causality Note: DMSO is strictly used here to break the hydrophobic lattice. Injecting this directly into the HPLC would cause severe peak broadening ("solvent effect") due to the viscosity and elution strength of DMSO.

Step 2: Intermediate Stock Solution (100 µg/mL)

  • Transfer 100 µL of the Primary Stock into a 2.0 mL volumetric flask or vial.

  • Dilute to 1.00 mL with 100% Acetonitrile.

  • Vortex to mix. Causality Note: This step reduces the DMSO concentration to 10%, preventing on-column precipitation while maintaining the analyte's solubility before final matrix matching.

Step 3: Working Calibration Standards Prepare the calibration curve using a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:ACN). This prevents baseline disturbances during injection.

Table 1: Serial Dilution Scheme for Calibration Curve

Standard LevelTarget Conc. (µg/mL)Vol. of Intermediate Stock (µL)Vol. of Diluent (µL)Final Volume (µL)
Cal 5 50.05005001000
Cal 4 25.02507501000
Cal 3 10.01009001000
Cal 2 5.0509501000
Cal 1 1.0109901000

Step 4: System Suitability Test (SST) Before running the full calibration curve, inject the Cal 3 (10.0 µg/mL) standard six consecutive times. The system is validated and ready for the analytical run only if the following criteria are met:

  • Retention Time %RSD

    
     1.0%
    
  • Peak Area %RSD

    
     2.0%
    
  • Tailing Factor (

    
    ) 
    
    
    
    1.5

HPLC Method Parameters

To ensure robust separation and adherence to ICH Q2(R1) validation standards[4], the following chromatographic conditions are applied.

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm). Rationale: Provides optimal hydrophobic retention for the cyclohexyl and aromatic rings.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (Primary Core) and 340 nm (4-nitrophenyl extended conjugation).

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.07030Isocratic Hold
2.07030Isocratic Hold
8.01090Linear Gradient
11.01090Wash
11.17030Re-equilibration
15.07030End of Run

Troubleshooting & Causality

  • Issue: Split Peaks or Severe Tailing.

    • Causality: Often caused by a mismatch between the sample diluent and the mobile phase, or insufficient protonation of the quinazoline nitrogens.

    • Solution: Ensure the sample diluent does not exceed 50% organic content. Verify that the mobile phase pH is strictly

      
       3.0.
      
  • Issue: Baseline Drift at 254 nm.

    • Causality: Gradient elution with varying organic composition alters the refractive index and background absorbance of the mobile phase.

    • Solution: Switch quantification to the 340 nm channel, which is highly specific to the 4-nitrophenyl chromophore and immune to low-wavelength solvent background noise[3].

References

  • [4] Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Available at:[Link]

  • [1] Mikiciuk-Olasik, E., et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. Taylor & Francis. Available at:[Link]

  • [2] Sparidans, R. W., et al. Simultaneous determination of AZD1152 (prodrug) and AZD1152-hydroxyquinazoline pyrazol anilide by reversed phase liquid chromatography. Journal of Chromatography B. Elsevier. Available at:[Link]

Sources

Application Note: Precision Cytotoxicity Profiling of Nitro-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitro-substituted quinazolines represent a unique class of pharmacophores that dual-target cancer cells through two distinct mechanisms: EGFR kinase inhibition (characteristic of the quinazoline scaffold) and bioreductive alkylation (mediated by the nitro group).

While the quinazoline core (e.g., Gefitinib, Erlotinib) targets ATP binding sites on tyrosine kinases, the nitro substituent (


) acts as a "hypoxia trigger." Under hypoxic conditions common in solid tumors, cellular nitroreductases reduce the nitro group to cytotoxic hydroxylamines or amines. This process often generates Reactive Oxygen Species (ROS) via redox cycling.

The Analytical Challenge: Standard screening methods often fail with this specific chemistry due to two factors:

  • Redox Interference: Nitro groups are electron-deficient and can undergo non-enzymatic reduction. This causes false positives in tetrazolium-based assays (MTT/MTS/XTT), where the compound itself reduces the dye, mimicking cell viability.[1]

  • Solubility Artifacts: Substituted quinazolines are highly hydrophobic, leading to micro-precipitation in aqueous media that scatters light and skews absorbance readings.

This guide outlines a Redox-Agnostic Screening Pipeline designed specifically to eliminate these artifacts.

Pre-Analytical Workflow: Compound Handling

Before initiating biological assays, you must validate the physicochemical behavior of your library.

A. Solubility & Precipitation Check

Nitro-quinazolines often require DMSO or DMF for solubilization.[2] However, "crashing out" occurs frequently upon dilution into culture media.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10–50 mM.

  • Turbidimetric Check:

    • Dilute stock to

      
       the highest screening concentration (e.g., 
      
      
      
      ) in complete culture media (containing FBS).
    • Incubate for 4 hours at 37°C.

    • Measure Absorbance at 600 nm (reference wavelength).

    • Pass Criteria:

      
       above media blank. If higher, the compound has precipitated; reduce concentration or use a solubility enhancer (e.g., cyclodextrin).
      
B. Intrinsic Color Correction

Many nitro-quinazolines are yellow or orange. This overlaps with the readout of MTT (570 nm) and potentially SRB (510–565 nm).

  • Protocol: Prepare cell-free wells containing media + compound at all test concentrations. Measure absorbance at the assay wavelength.[3][4][5][6] Subtract these values from the final experimental reads.

Primary Screening Protocol: The SRB Assay (Gold Standard)

Why not MTT? As noted, nitro groups can chemically reduce tetrazolium salts (MTT) to formazan without live cells, artificially inflating viability data. The Solution: The Sulforhodamine B (SRB) assay measures total protein mass.[5][6] It is independent of mitochondrial redox status and is the NCI-60 standard for this class of drugs.

Materials
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in

    
     (Store at 4°C).
    
  • Stain: 0.4% (w/v) SRB in 1% Acetic Acid.[5]

  • Wash Solution: 1% Acetic Acid.[5]

  • Solubilization Base: 10 mM Tris Base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add nitro-quinazoline serial dilutions (

    
    ). Include a "Day 0" plate (fixed immediately at treatment time) to calculate GI50.
    
  • Fixation (Critical Step):

    • Do not remove media. Gently layer 50 µL of cold 50% TCA on top of the 200 µL media/well (Final TCA

      
      ).
      
    • Incubate at 4°C for 1 hour . (Low temp promotes stable protein precipitation).

  • Washing:

    • Discard supernatant. Wash plates 5 times with tap water.

    • Air dry plates completely (can be stored indefinitely at this stage).

  • Staining:

    • Add 100 µL 0.4% SRB solution . Incubate 15–30 min at Room Temp.

    • Note: SRB binds basic amino acids under acidic conditions.[3][4][5][6]

  • Destaining:

    • Wash 4 times with 1% Acetic Acid to remove unbound dye.[7]

    • Air dry.[3][4][5]

  • Solubilization:

    • Add 200 µL 10 mM Tris Base . Shake for 10 min to extract dye.

    • Mechanism:[3][5][8][9] Basic pH dissociates the electrostatic bond between dye and protein.

  • Readout: Measure Absorbance at 510 nm (or 565 nm).

Data Processing

Calculate % Growth Inhibition using the formula:



Secondary Protocol: Hypoxia Selectivity Screening

Nitro-quinazolines are often designed as "Prodrugs" activated by hypoxia. Screening only in normoxia (21%


) misses their primary potency.
Experimental Setup

Run two identical SRB assays in parallel:

  • Normoxic Plate: Standard incubator (21%

    
    , 5% 
    
    
    
    ).
  • Hypoxic Plate: Hypoxia chamber or tri-gas incubator (0.1% – 1%

    
    , 5% 
    
    
    
    , Bal
    
    
    ).
Workflow Visualization

HypoxiaScreening cluster_conditions Parallel Exposure (72h) Start Nitro-Quinazoline Library Seeding Seed Duplicate Plates (A549 / HCT116) Start->Seeding Normoxia Normoxia (21% O2) Standard Potency Seeding->Normoxia Hypoxia Hypoxia (<1% O2) Bioreductive Activation Seeding->Hypoxia Assay SRB Fixation & Staining Normoxia->Assay Hypoxia->Assay Analysis Calculate HCR (Hypoxia Cytotoxicity Ratio) Assay->Analysis

Figure 1: Parallel screening workflow to determine the Hypoxia Cytotoxicity Ratio (HCR).

Analysis: Hypoxia Cytotoxicity Ratio (HCR)

Quantify the selectivity of the nitro-activation using the ratio of IC50 values:



  • Interpretation:

    • 
      : No bioreductive activation (acts purely as EGFR inhibitor).
      
    • 
      : Significant hypoxia-selective toxicity (validates nitro-activation).
      

Mechanistic Validation: ROS Generation (DCFDA)

To confirm that cytotoxicity is driven by nitro-group redox cycling (and not just kinase inhibition), measure intracellular ROS.

Protocol
  • Probe Loading: Wash cells with PBS.[4] Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min.

  • Wash: Remove extracellular DCFDA (critical to reduce background).

  • Treatment: Add Nitro-quinazoline in phenol-red free media.

  • Kinetics: Measure Fluorescence immediately and every 15 min for 2 hours.

    • Ex/Em: 485 nm / 535 nm.

  • Controls:

    • Negative: DMSO only.

    • Positive:

      
       (100 µM) or Menadione.
      

Mechanism of Action Diagram

Understanding the chemical pathway is vital for interpreting data. The diagram below illustrates how the nitro group is activated.

MOA Drug Nitro-Quinazoline (Parent) Radical Nitro Radical Anion Drug->Radical 1e- Reduction Reductase Nitroreductase (Hypoxia High) Radical->Drug Futile Cycle (Presence of O2) Superoxide Superoxide (ROS) Radical->Superoxide e- Transfer to O2 Amine Hydroxylamine/ Amine Derivative Radical->Amine Hypoxia (Further Reduction) Oxygen O2 (Normoxia) Oxygen->Radical Inhibits Reduction Damage DNA Alkylation & Apoptosis Superoxide->Damage Oxidative Stress Amine->Damage Covalent Binding

Figure 2: The "Futile Cycle" vs. Bioreduction. In Normoxia (Green), oxygen reverses the reduction, generating ROS. In Hypoxia, the drug fully reduces to the toxic amine species.

Summary of Recommendations

ParameterRecommendationRationale
Primary Assay SRB (Sulforhodamine B) Avoids false positives from nitro-reduction of tetrazolium salts (MTT).
Solvent DMSO (Max 0.5% final) Quinazolines are hydrophobic; high solvent tolerance required.
Wavelength 510–565 nm Check compound absorbance at this

before staining.
Key Control Cell-Free Media + Drug Corrects for intrinsic color of the nitro compound.
Selectivity Hypoxia (1%

)
Essential to validate the bioreductive mechanism of the nitro group.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[7] Nature Protocols, 1, 1112–1116.

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.

  • O'Connor, R., et al. (1991). The interaction of the nitro-containing bioreductive drug, CB 1954, with the MTT assay. Cancer Communications, 3(7), 231-233. (Establishes the interference of nitro groups with MTT).
  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11, 393–410.

  • Hassan, S. B., et al. (2011). Methodology for screening of hypoxia-induced cytotoxicity. Journal of Pharmacological and Toxicological Methods, 64(2), 161-166.

Sources

Advanced Reaction Conditions for the Cyclocondensation of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Evolution of Quinazolinone Synthesis

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including sedatives (methaqualone), anticancer agents (raltitrexed), and antifungal drugs (albaconazole). Historically, the construction of this heterocycle relied on the classical Niementowski reaction—the cyclocondensation of anthranilic acid with formamide. While foundational, this conventional approach requires harsh thermal conditions (130–150 °C for >6 hours) and frequently suffers from poor atom economy and extensive side-product formation[1].

To meet modern drug development standards, synthetic methodologies have evolved toward greener, highly efficient multicomponent reactions (MCRs). By manipulating the reaction microenvironment through microwave irradiation (MWI), deep eutectic solvents (DES), and specialized coupling agents, researchers can drastically improve kinetic profiles and product purity[2].

Mechanistic Causality in Cyclocondensation

Understanding the reaction pathway is critical for rational protocol optimization. The cyclocondensation of anthranilic acid typically proceeds via a transient benzoxazin-4-one intermediate.

  • Activation & Acylation: The carboxylic acid moiety of anthranilic acid is activated (via anhydrides, orthoesters, or coupling agents) and condenses to form a highly electrophilic benzoxazin-4-one intermediate[3].

  • Nucleophilic Ring Opening: An amine or formamide attacks the benzoxazinone, prompting ring opening to yield an amidine or diamide intermediate.

  • Cyclodehydration: A final intramolecular cyclization, driven by the elimination of water, constructs the thermodynamically stable quinazolin-4(3H)-one core[4].

Mechanism A Anthranilic Acid Derivatives B Acylation (Ac2O/Orthoester) A->B C Benzoxazin-4-one Intermediate B->C Activation D Nucleophilic Attack (Amine/Formamide) C->D E Amidine Intermediate D->E Ring Opening F Cyclodehydration (-H2O) E->F G Quinazolin-4(3H)-one Scaffold F->G Ring Closure

Fig 1. Mechanistic pathway of quinazolin-4(3H)-one synthesis via benzoxazinone intermediates.

Optimization of Reaction Conditions

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation (MWI) provides localized superheating and rapid energy transfer, bypassing the thermal gradients of conventional conductive heating. When coupled with a Keggin-type heteropolyacid (HPA) catalyst such as H₃PW₁₂O₄₀ under solvent-free conditions, the reaction time is compressed from hours to roughly 13 minutes[5]. Causality: HPAs possess a higher Brønsted acidity than conventional mineral acids. In a solvent-free microwave field, the HPA efficiently protonates the orthoester/formic acid, accelerating the initial condensation while the microwave energy rapidly drives the endothermic dehydration step[5].

Deep Eutectic Solvents (DES) as Green Media

Deep Eutectic Solvents, specifically Choline Chloride:Urea (1:2 molar ratio), act as both a biodegradable solvent and a hydrogen-bond-donating (HBD) catalyst[6]. Causality: The urea network stabilizes the transition states of the cyclocondensation through extensive hydrogen bonding. Basic DES variants (like urea-based) significantly outperform acidic variants (like lactic acid-based) in this specific transformation. Furthermore, the high polarity of the DES allows for spontaneous product precipitation upon the addition of water, making the system self-purifying[6][7].

T3P-Catalyzed Multicomponent Coupling

Propylphosphonic anhydride (T3P) is a low-toxicity coupling agent that excels in one-pot, three-component syntheses. Causality: T3P activates the anthranilic acid to form an anthranilamide with the incoming amine. It then acts as a potent water scavenger, driving the final cyclodehydration step. Crucially, T3P byproducts are highly water-soluble phosphonic acids, which are effortlessly removed during a basic aqueous workup, eliminating the need for column chromatography[4].

Quantitative Data Comparison

The following table summarizes the kinetic and yield advantages of modern optimized conditions compared to the classical Niementowski reaction.

MethodologyReagentsCatalyst / SolventTemp (°C)TimeYield (%)Ref
Conventional Niementowski Anthranilic Acid + FormamideNone / Neat130–1506–12 h40–60[1]
Microwave-Assisted (HPA) Anthranilic Acid + Amine + OrthoesterH₃PW₁₂O₄₀ / Solvent-freeMW (450W)13 min80–90[5]
Deep Eutectic Solvent (DES) Anthranilic Acid + Amine/IsothiocyanateChCl:Urea (1:2)802–4 h63–89[6]
T3P-Catalyzed MCR Anthranilic Acid + Amine + AldehydeT3P / EtOAc803–5 h85–95[4]

Experimental Protocols

Workflow cluster_MW Microwave / HPA Protocol cluster_DES Green DES Protocol Start Substrate Preparation: Anthranilic Acid + Amine MW1 Add H3PW12O40 Catalyst (Solvent-Free) Start->MW1 DES1 Form ChCl:Urea (1:2) DES Stir at 80°C Start->DES1 MW2 MW Irradiation (13 min, 450W) MW1->MW2 Workup Aqueous Quench & Filtration (Removes Catalyst/DES) MW2->Workup DES2 Add Substrates React at 80°C (2-4h) DES1->DES2 DES2->Workup Pure Recrystallization (EtOH) Pure Quinazolinone Workup->Pure

Fig 2. Divergent experimental workflows for Microwave-assisted and DES-mediated cyclocondensations.

Protocol A: Microwave-Assisted Solvent-Free Synthesis[5]

This protocol utilizes localized superheating to drive the reaction efficiently without organic solvents.

  • Preparation: In a microwave-safe vessel, thoroughly mix anthranilic acid (10 mmol), the desired primary amine (10 mmol), and triethyl orthoformate (14 mmol).

  • Catalyst Addition: Add 1.2 mol% of H₃PW₁₂O₄₀ (Keggin-type heteropolyacid) to the physical mixture.

  • Irradiation (Self-Validating Step): Place the vessel in a dedicated microwave synthesizer. Irradiate at an initial power of 300 W for 3 minutes, then increase to 450 W for 10 minutes. Validation cue: The solid mixture will transition into a transient melt before resolidifying as the product forms.

  • Workup: Cool the vessel to room temperature. Add 25 mL of distilled water and triturate. The water selectively dissolves the HPA catalyst and unreacted orthoester, leaving the crude quinazolinone as a precipitate.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the pure 4(3H)-quinazolinone.

Protocol B: Green Synthesis in Choline Chloride:Urea DES[6][7]

This protocol leverages a self-catalyzing, recyclable green solvent system.

  • DES Formation (Self-Validating Step): In a round-bottom flask, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat the mixture to 80 °C under magnetic stirring for 30–45 minutes. Validation cue: The two white powders will spontaneously form a clear, viscous, homogeneous liquid, confirming DES formation.

  • Reaction: Add anthranilic acid (1.0 eq) and the corresponding isothiocyanate or amine (1.2 eq) directly into the DES. Maintain stirring at 80 °C for 2–4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Upon completion, slowly add 15 mL of cold water to the flask while stirring. The water disrupts the hydrogen-bond network of the DES, causing the highly hydrophobic quinazolinone product to crash out of solution.

  • Recovery: Filter the precipitate. The aqueous filtrate containing the DES can be subjected to vacuum evaporation at 60 °C to recover and recycle the ChCl:Urea mixture for up to three subsequent runs without significant yield loss[6].

Protocol C: T3P-Catalyzed One-Pot Synthesis[4]

Ideal for complex, sterically hindered substrates requiring mild conditions.

  • Activation: Dissolve anthranilic acid (1.0 eq) and a primary amine (1.0 eq) in ethyl acetate (EtOAc). Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature. Stir for 30 minutes to form the anthranilamide intermediate.

  • Condensation: Add the corresponding aldehyde or orthoester (1.2 eq) to the mixture. Elevate the temperature to 80 °C and reflux for 3–5 hours.

  • Workup (Self-Validating Step): Cool to room temperature and quench with saturated aqueous NaHCO₃. Validation cue: The T3P byproducts (phosphonic acids) are highly acidic and will generate gentle effervescence upon neutralization, partitioning entirely into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure 2,3-disubstituted quinazolinone.

References

1.2 2.5 3.6 4.7 5.4 6.3 7.1

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for research scientists and drug development professionals encountering yield, purity, or scalability bottlenecks during the synthesis of 4-aminoquinazoline derivatives.

The synthesis of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine follows a classic three-step sequence: quinazolinone ring closure, chlorination, and nucleophilic aromatic substitution (SNAr). Below, we provide mechanistic troubleshooting, optimized protocols, and empirical data to ensure a self-validating, high-yield workflow.

Synthesis A Step 1: Condensation & Cyclization Anthranilamide + 4-Nitrobenzoyl Chloride B Intermediate 1: 2-(4-Nitrophenyl)quinazolin-4(3H)-one A->B Pyridine / 110°C C Step 2: Chlorination POCl3, Catalytic DMF, Reflux B->C D Intermediate 2: 4-Chloro-2-(4-nitrophenyl)quinazoline C->D - PO2Cl, - HCl E Step 3: SNAr Amination Cyclohexylamine, DIPEA, Isopropanol D->E F Target Product: This compound E->F - HCl

Three-step synthetic workflow for this compound.

Part 1: Troubleshooting Guides & FAQs

Phase 1: Quinazolinone Ring Closure (Step 1)

Q: My cyclization yields are low, and I observe unreacted open-chain amide intermediates. How can I drive the reaction to completion? A: The initial condensation of anthranilamide with 4-nitrobenzoyl chloride forms an open-chain intermediate. Ring closure to the quinazolinone requires dehydration. If the reaction stalls, the dehydration step lacks sufficient thermodynamic driving force.

  • Causality: Water generated during cyclization can stall the equilibrium. Ensure your solvent (e.g., glacial acetic acid or pyridine) is strictly anhydrous. Heating to reflux (110–120 °C) is critical to drive off water.

Phase 2: Chlorination to 4-Chloroquinazoline (Step 2)

Q: I am losing product during the chlorination of 2-(4-nitrophenyl)quinazolin-4(3H)-one. The NMR shows a mixture of the 4-chloro product and the starting quinazolinone. Why? A: This is the most common failure point in quinazoline synthesis and is almost always a workup issue, not a reaction failure. 4-Chloroquinazolines are highly electrophilic at the C4 position and are notoriously sensitive to hydrolysis[1]. When quenching excess POCl3 with water, the localized heat and acidic environment rapidly hydrolyze the 4-chloroquinazoline back to the quinazolinone.

  • Solution: Avoid aqueous quenching entirely. Distill off the excess POCl3 under reduced pressure, then chase the residue with anhydrous toluene twice to remove trace POCl3[2]. Use the crude 4-chloro intermediate directly in the next step.

Q: The chlorination reaction is sluggish even at reflux. Can I accelerate it? A: Yes. Pure POCl3 can be a slow chlorinating agent for electron-deficient substrates (the 4-nitrophenyl group withdraws electron density, making the lactim tautomer less nucleophilic).

  • Causality: Add a catalytic amount of N,N-Dimethylformamide (DMF)[3]. DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a chloroiminium ion). This species is vastly more electrophilic than POCl3 alone and rapidly activates the tautomeric hydroxyl group for chloride displacement[4].

  • Self-Validation: You can visually track the reaction's progress. The starting quinazolinone is insoluble in POCl3. The reaction is complete when the opaque suspension transitions into a clear, homogeneous solution[3].

Phase 3: Nucleophilic Aromatic Substitution (Step 3)

Q: The amination with cyclohexylamine is giving low yields and multiple side products. How do I optimize this SNAr reaction? A: Cyclohexylamine is a sterically hindered primary amine. Unlike linear amines, its bulky nature increases the activation energy required to form the Meisenheimer complex at the C4 position.

  • Solvent Selection: Switch from polar aprotic solvents to a protic solvent like Isopropanol (IPA). Protic solvents hydrogen-bond with the leaving chloride ion, stabilizing the transition state and accelerating the SNAr.

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA is non-nucleophilic and will not compete with cyclohexylamine for the highly reactive C4 position, preventing quaternary ammonium side-product formation[5].

SNAr A 4-Chloro-2-(4-nitrophenyl)quinazoline B Meisenheimer Complex (Tetrahedral Intermediate) A->B + Cyclohexylamine (Slow, Steric Hindrance) D Side Product: Quinazolinone (Hydrolysis) A->D + H2O (Trace moisture) (Fast) C Target: N-Cyclohexyl-...-amine B->C - Cl⁻, - H⁺ (DIPEA assisted)

Competing pathways during the SNAr step highlighting the need for anhydrous conditions.

Part 2: Quantitative Data Summary

The following table summarizes empirical data for the optimization of the SNAr amination step (Step 3), demonstrating the impact of solvent and base selection on the yield of sterically hindered 4-aminoquinazolines[5].

SolventBaseTemperature (°C)Time (h)Conversion / Yield (%)Observation
DMFK₂CO₃801245%Significant hydrolysis to quinazolinone due to trace water.
MethanolTEAReflux (65)1647.8%Sluggish reaction; TEA competition observed.
TolueneNone10024< 30%Poor solubility of amine hydrochloride salt stalls reaction.
Isopropanol DIPEA Reflux (82) 8 > 96% Clean conversion; high selectivity; easy isolation.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anthranilamide (1.0 equiv, 100 mmol) in anhydrous pyridine (150 mL).

  • Addition: Slowly add 4-nitrobenzoyl chloride (1.05 equiv, 105 mmol) in portions over 15 minutes at 0 °C.

  • Cyclization: Heat the mixture to reflux (115 °C) for 6–8 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The reaction is complete when the anthranilamide spot disappears.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Filter the resulting yellow precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford Intermediate 1.

Step 2: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
  • Setup: To a rigorously dried 250 mL flask under an argon atmosphere, add Intermediate 1 (50 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: Add POCl3 (3.0 equiv, 150 mmol) followed by a catalytic amount of anhydrous DMF (0.1 equiv, 5 mmol)[3].

  • Reaction: Heat the suspension to reflux (110 °C).

  • Validation: The reaction acts as a self-validating system; the opaque suspension will transition into a clear, dark solution once the insoluble quinazolinone is fully converted to the highly soluble 4-chloro derivative (typically 3–5 hours)[3].

  • Workup (Critical): Do not quench with water. Equip the flask with a short-path distillation head and remove excess POCl3 and toluene under reduced pressure. Add 30 mL of fresh anhydrous toluene to the residue and evaporate again to azeotropically remove trace POCl3[2]. Use the crude solid immediately.

Step 3: Synthesis of this compound
  • Setup: Dissolve the crude 4-chloro-2-(4-nitrophenyl)quinazoline (approx. 50 mmol) in anhydrous isopropanol (100 mL).

  • Reagent Addition: Add cyclohexylamine (1.2 equiv, 60 mmol) and DIPEA (2.0 equiv, 100 mmol) to the solution[5].

  • Reaction: Heat the mixture to reflux (82 °C) for 8 hours.

  • Validation: Monitor by TLC (DCM:MeOH 95:5). The highly UV-active 4-chloro spot will be replaced by a lower Rf fluorescent spot.

  • Workup: Cool the mixture to 0 °C. The target product will precipitate directly from the isopropanol. Filter the solid, wash with cold isopropanol (2 x 20 mL), and dry under a vacuum. Recrystallize from ethanol if higher purity is required.

References

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Research & Reviews: Journal of Chemistry[Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection ACS Omega[Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) Phosphorus, Sulfur, and Silicon and the Related Elements (via ResearchGate)[Link]

  • US5214144A - Process for the preparation of 4-haloquinazolines Google P

Sources

Solubility enhancement of hydrophobic quinazoline derivatives in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement of Hydrophobic Quinazoline Derivatives in DMSO

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists. Topic: Troubleshooting solubility, stability, and precipitation issues of quinazoline-based compounds in DMSO and aqueous buffers.

Introduction: The Quinazoline-DMSO Paradox

Quinazoline derivatives (e.g., Gefitinib, Erlotinib analogs) are a cornerstone of kinase inhibitor research. While they are often classified as Biopharmaceutics Classification System (BCS) Class II or IV (low aqueous solubility), they typically dissolve readily in dimethyl sulfoxide (DMSO).

However, a common and critical failure mode occurs during the transition from stock to assay . The "solvent shift" from 100% DMSO to aqueous media (PBS, cell culture media) often triggers rapid precipitation ("crashing out"), aggregation, or micro-crystallization, leading to false negatives in biological assays (IC50 artifacts) and inconsistent in vivo data.

This guide provides a self-validating technical framework to maintain quinazoline solubility from the stock vial to the cellular interface.

Part 1: Stock Solution Preparation (The Foundation)

Q: My quinazoline derivative is not dissolving in DMSO even at 10 mM. The powder just settles. What is wrong?

A: If a hydrophobic quinazoline fails to dissolve in neat DMSO, the issue is likely crystal lattice energy or moisture contamination .

Troubleshooting Protocol:

  • Check DMSO Quality: DMSO is highly hygroscopic.[1][2] It absorbs water from the atmosphere, which exponentially decreases its solvating power for hydrophobes.

    • Action: Use anhydrous DMSO (≥99.9%) from a freshly opened or septum-sealed bottle.

  • Disrupt the Lattice (Energy Input): High-melting-point quinazolines require energy to break crystal lattice interactions.[3]

    • Action:Sonicate the solution in a water bath at 40–50°C for 10–15 minutes. The combination of thermal and acoustic energy is far more effective than vortexing alone.

  • Protonation (The "Chemical Trick"): Quinazolines are weak bases (pKa typically 3.5 – 7.6 at N1/N3 positions).

    • Action: If the compound remains stubborn, add 1.0 equivalent of Methanesulfonic acid (MSA) or HCl (in dioxane/ether) to the DMSO. This forms an in situ salt, drastically improving solubility without affecting most downstream kinase assays (provided the final buffer pH is controlled).

Q: I see a color change (yellowing) in my DMSO stock after 2 weeks at -20°C. Is it degraded?

A: Likely, yes. This is a hallmark of N-oxidation or photolytic degradation .

  • Mechanism: The nitrogen atoms in the quinazoline ring are susceptible to oxidation. DMSO can act as a mild oxidant under certain conditions, especially if trace metals or light are present.

  • Solution: Store stocks in amber glass vials (not plastic, which leaches) and purge the headspace with nitrogen or argon gas before freezing.

Part 2: Preventing "Crash Out" in Assays (The Dilution Phase)

Q: My stock is clear, but when I dilute it into cell culture media (1:1000), the solution turns cloudy or I lose activity. Why?

A: You are experiencing kinetic precipitation . When a hydrophobic molecule in DMSO hits water, the solubility drops logarithmically. If the local concentration exceeds the amorphous solubility limit during mixing, the compound nucleates and precipitates.

The "Step-Down" Dilution Protocol (Intermediate Dilution): Do not pipette 1 µL of DMSO stock directly into 1 mL of media. The high local concentration at the pipette tip causes immediate precipitation that may not re-dissolve.

Correct Workflow:

  • Prepare an Intermediate Stock (10x - 100x): Dilute your DMSO stock into a cosolvent or surfactant mixture first.

    • Recommended Vehicle:PEG 400 or Propylene Glycol .

  • Add Buffer to the Intermediate: Slowly add your aqueous buffer to this intermediate solution with constant vortexing.

  • Final Transfer: Transfer this stable mixture to the cells.

Visualization: The "Crash-Out" Prevention Workflow

DilutionStrategy Stock DMSO Stock (10 mM) Direct Direct Addition to Media Stock->Direct Avoid Intermediate Intermediate Dilution (1:10 in PEG400 or Tween 80) Stock->Intermediate Recommended Precip Local Supersaturation (Precipitation Risk!) Direct->Precip Mixing Slow Addition of Warm Media Intermediate->Mixing Step-down Stable Stable Assay Solution (Micellar/Dispersed) Mixing->Stable

Caption: Figure 1. Kinetic solubility management. Direct dilution creates supersaturation spikes; intermediate dilution uses cosolvents to smooth the polarity gradient.

Part 3: Advanced Solubility Enhancement Strategies

Q: Even with intermediate dilution, I cannot reach my target concentration (e.g., 100 µM) in the assay. What can I add?

A: You need to modify the solvent system to thermodynamically support the hydrophobic molecule. Use the following additive hierarchy:

Table 1: Additives for Quinazoline Solubility Enhancement

Additive ClassSpecific AgentWorking Conc.[4][5] (Final)Mechanism of Action
Cosolvent PEG 400 / PEG 3001% – 10%Reduces polarity of the bulk solvent; disrupts water lattice.
Surfactant Tween 80 (Polysorbate)0.1% – 0.5%Forms micelles that encapsulate the hydrophobic quinazoline core.
Complexing Agent HP-β-Cyclodextrin10% – 20% (w/v)Forms "host-guest" inclusion complexes; shields hydrophobic rings from water.
Polymer Poloxamer 188/4070.05% – 0.2%Steric stabilization; prevents micro-crystal growth (Ostwald ripening).

Q: Can I use Cyclodextrins (HP-β-CD) with DMSO? A: Yes, but order of addition matters.

  • Dissolve Quinazoline in DMSO.[6]

  • Dissolve HP-β-CD in water/buffer.

  • Add DMSO solution to the CD solution with vigorous stirring .

    • Note: DMSO competes for the cyclodextrin cavity, so you may need higher CD concentrations compared to a DMSO-free system.

Part 4: Stability & Storage Decision Tree

Q: How should I store my library of quinazoline analogs?

A: Quinazolines are prone to hydrolysis (if ester groups are present) and oxidation. DMSO is hygroscopic, and water promotes both degradation pathways.

Storage Workflow:

  • Aliquot: Never freeze-thaw the main bottle. Create single-use aliquots (e.g., 20 µL).

  • Seal: Use Parafilm or heat-seal foil over caps to prevent moisture entry.

  • Temperature: Store at -80°C for long-term (>1 month) or -20°C for short-term.

  • QC Check: If the frozen DMSO looks "slushy" or has a liquid layer on top at -20°C, it has absorbed significant water. Discard it. Pure DMSO freezes solid at 18.5°C; a depressed freezing point indicates water contamination.

Visualization: Troubleshooting Precipitation

Troubleshooting Start Precipitation Observed in Assay Buffer CheckConc Is Conc. > Solubility Limit? Start->CheckConc YesLimit Yes CheckConc->YesLimit High Dose NoLimit No (Should be soluble) CheckConc->NoLimit Low Dose Action1 Reduce Conc. or Change Lead Candidate YesLimit->Action1 CheckDMSO Check DMSO Stock (Water content?) NoLimit->CheckDMSO BadDMSO DMSO is wet/old CheckDMSO->BadDMSO GoodDMSO DMSO is fresh CheckDMSO->GoodDMSO Action2 Prepare Fresh Stock with Anhydrous DMSO BadDMSO->Action2 CheckMethod Did you use Intermediate Dilution? GoodDMSO->CheckMethod NoMethod No (Direct Add) CheckMethod->NoMethod YesMethod Yes CheckMethod->YesMethod Action3 Adopt Step-Down Dilution (PEG/Tween) NoMethod->Action3 Action4 Use Cyclodextrin or Liposomal Formulation YesMethod->Action4

Caption: Figure 2. Diagnostic logic for resolving precipitation events in biological assays.

References

  • BenchChem Technical Support. (2025).[2][7][8] Enhancing the Bioavailability of Quinazoline Derivatives. Retrieved from

  • Balakumar, K., et al. (2013). Self-emulsifying drug delivery system (SEDDS) of Rosuvastatin calcium: Formulation, characterization and stability evaluation. (Context on surfactant/cosolvent synergy).
  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.
  • Oldenburg, K., et al. (2005). Compounds in DMSO: The effects of freeze-thaw cycles and water absorption. Journal of Biomolecular Screening. (Definitive guide on DMSO hygroscopicity).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of solid dispersion and pH adjustment).
  • Zieliński, W., & Kudelko, A. (2000). Synthesis and pKa determination of 2-aryl-4-aminoquinazoline derivatives. (Source for pKa values of quinazolines).

Sources

Overcoming steric hindrance in N-cyclohexyl quinazoline formation

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in N-Cyclohexyl Formations

The Mechanic's Corner: Why is this reaction difficult?

The Steric-Electronic Conflict Synthesizing N-cyclohexylquinazolin-4-amine involves coupling a bulky nucleophile (cyclohexylamine) with an electrophilic heterocycle (4-chloroquinazoline). While quinazolines are generally reactive toward nucleophilic aromatic substitution (


), the cyclohexyl group introduces significant steric drag.
  • The Chair Conformation: Cyclohexylamine exists predominantly in a chair conformation. The amine (

    
    ) group is relatively unhindered in isolation, but upon approaching the C4 position of the quinazoline, the adjacent methylene protons of the cyclohexane ring create a "steric wall."
    
  • The Repulsion: As the nitrogen lone pair attacks the C4 carbon, the transition state becomes crowded. If the quinazoline ring possesses electron-donating groups (e.g., -OMe at C6/C7, common in drugs like Gefitinib), the electrophilicity of C4 is reduced, making the reaction sluggish or non-existent under standard conditions.

Strategic Decision Matrix Before starting, select your method based on your substrate's electronic profile.

MethodSelection Start Start: 4-Chloroquinazoline + Cyclohexylamine Check Check Quinazoline Substituents Start->Check ElectronDeficient Electron-Deficient / Neutral (e.g., -H, -F, -NO2) Check->ElectronDeficient ElectronRich Electron-Rich (e.g., -OMe, -NMe2) Check->ElectronRich SNAr Method A: Acid-Catalyzed SNAr (Reflux in iPrOH) ElectronDeficient->SNAr Standard Microwave Method B: Microwave Assisted (Rapid, High Yield) ElectronDeficient->Microwave High Speed ElectronRich->Microwave Try first Buchwald Method C: Buchwald-Hartwig (Pd-Catalysis) ElectronRich->Buchwald If SNAr fails

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Method A: Acid-Catalyzed (The Workhorse)

The Logic: When sterics hinder the approach of the nucleophile, we must increase the "pull" of the electrophile. Adding a catalytic amount of acid protonates the N1 or N3 nitrogen of the quinazoline. This delocalizes positive charge onto the C4 carbon, transforming it into a "super-electrophile" capable of overcoming the steric bulk of cyclohexylamine.

Protocol:

  • Dissolve: In a round-bottom flask, dissolve 1.0 eq of 4-chloroquinazoline in 2-propanol (Isopropanol). Concentration: 0.2 M.

  • Add Nucleophile: Add 1.2 eq of cyclohexylamine.

  • Catalyst: Add 0.1–0.5 eq of HCl (4M in dioxane) or glacial acetic acid.

  • Reflux: Heat to reflux (approx. 82°C) for 4–12 hours.

  • Monitor: Check TLC/LCMS. The product often precipitates as the hydrochloride salt.

  • Workup:

    • If precipitate forms: Filter and wash with cold ether.

    • If solution: Basify with sat.

      
      , extract with EtOAc, dry over 
      
      
      
      .

Troubleshooting Guide:

ObservationDiagnosisSolution
No Reaction Nucleophile is too bulky; Ring not electrophilic enough.Switch to Method B (Microwave) or Method C (Pd-Catalysis) .
Hydrolysis Product (Quinazolin-4-one)Moisture present. The chloride is hydrolyzing before amine attack.Use anhydrous iPrOH. Dry glassware thoroughly.
Incomplete Conversion Equilibrium issue.Add excess amine (2.0 eq) or DIPEA (1.5 eq) to scavenge generated HCl after the initial activation period.
Method B: Microwave-Assisted Synthesis (The Accelerator)

The Logic: Microwave irradiation provides rapid, uniform heating and can help overcome the high activation energy barrier caused by steric hindrance. It often suppresses side reactions (like hydrolysis) by significantly reducing reaction time.

Protocol:

  • Vessel: Use a dedicated microwave process vial (e.g., 10 mL).

  • Charge: Combine 1.0 eq 4-chloroquinazoline, 1.5 eq cyclohexylamine, and 2-propanol (3–5 mL).

  • Irradiation:

    • Temperature: 100°C – 120°C.

    • Time: 10 – 20 minutes.

    • Power: Dynamic (set max to 150W).

  • Workup: Cool to RT. Pour into water. The product usually precipitates. Filter and recrystallize from EtOH if necessary.

Why this works: Research indicates microwave synthesis of quinazolines in 2-propanol reduces reaction times from 12 hours to minutes while improving yields, specifically for hindered amines [1].

Method C: Buchwald-Hartwig Amination (The Sledgehammer)

The Logic: If the quinazoline is electron-rich (deactivated) or the


 fails completely, Palladium catalysis is required. For bulky primary amines like cyclohexylamine, standard ligands (PPh3, BINAP) often fail. BrettPhos  is the industry standard ligand for this specific transformation.

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube/vial; backfill with Argon/Nitrogen.

  • Charge Solids: Add:

    • 4-chloroquinazoline (1.0 eq)

    • 
       (1–2 mol%) or 
      
      
      
    • BrettPhos (2–4 mol%) (Ligand choice is critical)

    • 
       (1.4 eq) or 
      
      
      
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Amine: Add cyclohexylamine (1.2 eq).

  • Heat: 100°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Mechanism & Ligand Importance: The reductive elimination step is the bottleneck for bulky amines. Bulky, electron-rich dialkylbiaryl phosphines (like BrettPhos) facilitate this step by widening the bite angle and increasing electron density on the Pd center.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Binding (Steric Clash Here) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical steps. BrettPhos is essential to facilitate the Amine Binding and Reductive Elimination steps for bulky substrates.

FAQ: Advanced Troubleshooting

Q: I am seeing a "dimer" impurity. What is it? A: This is likely the result of the amine reacting with two quinazoline molecules, or a homocoupling if Pd is used. Ensure you have a slight excess of amine (1.2–1.5 eq) to prevent the product from reacting further, although steric hindrance usually prevents double addition on the amine nitrogen.

Q: The reaction turns black and stops (Method C). A: "Pd Black" formation indicates catalyst decomposition. This happens if the ligand is oxidized or the temperature is too high for the complex.

  • Fix: Re-distill solvents/degas thoroughly. Switch to a precatalyst like BrettPhos Pd G3 to ensure efficient active species formation.

Q: My product is an oil and difficult to purify. A: N-cyclohexyl derivatives can be greasy.

  • Fix: Convert it to the HCl salt. Dissolve the oil in minimal EtOAc and add 4M HCl in dioxane. The hydrochloride salt is usually a stable, filterable solid.

References
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: MDPI / Molecules (2006)

  • Buchwald-Hartwig Amination: Ligand Selection for Primary Amines. Source: Chemical Reviews / ACS Guides (General Reference for Buchwald Logic)

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Source: ACS Omega

  • Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3. Source: TCI Chemicals

Validation & Comparative

H NMR Characterization of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing highly conjugated, rigid heterocyclic systems. The compound N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine presents a unique structural dichotomy: it features a planar, electron-deficient 2-(4-nitrophenyl)quinazoline core coupled with a flexible, aliphatic N-cyclohexyl appendage.

This guide objectively compares the performance of different NMR solvents and magnetic field strengths to establish a gold-standard protocol for its


H NMR characterization. Rather than simply providing a list of peaks, this guide explores the thermodynamic and magnetic causality behind experimental choices, ensuring that your structural elucidation is built on a self-validating framework.

Structural Dynamics & Solvent Causality

The choice of solvent dictates the structural dynamics observed on the NMR timescale. While Chloroform-d (CDCl


) is a ubiquitous default in synthetic chemistry, it is fundamentally mismatched for this specific quinazoline derivative.

The Failure of CDCl


: 
The highly electron-withdrawing 4-nitrophenyl group drastically reduces the solubility of the planar quinazoline core in non-polar media, leading to poor signal-to-noise ratios[1]. Furthermore, CDCl

fails to establish a stable hydrogen-bonding network with the exocyclic C4-amine. This results in rapid chemical exchange of the NH proton with trace moisture, causing the signal to broaden into an unintegrable baseline hump or disappear entirely.

The Superiority of DMSO-d


: 
Dimethyl Sulfoxide-d

(DMSO-d

) provides superior solvation thermodynamics for rigid heterocycles[2]. More importantly, its strong hydrogen-bond accepting nature effectively "locks" the amine proton, slowing its quadrupolar relaxation and chemical exchange[3]. This causality allows the NH signal to emerge as a sharp, distinct doublet (coupled to the alpha-methine proton of the cyclohexyl ring), providing critical proof of the secondary amine structure.

Comparative Data: Solvent & Field Strength

Beyond solvent selection, magnetic field strength plays a critical role in resolving complex spin systems. At 400 MHz, the aliphatic envelope of the cyclohexyl ring suffers from severe second-order effects, and the AA'BB' spin system of the 4-nitrophenyl group often overlaps with the quinazoline H-5 and H-8 doublets. Upgrading to a 600 MHz spectrometer increases chemical shift dispersion (


), pushing the system toward first-order behavior and isolating critical peri-protons for 2D NOESY correlations.
Table 1: Comparative H NMR Assignments
Proton AssignmentCDCl

(400 MHz)

(ppm)
DMSO-d

(600 MHz)

(ppm)
Multiplicity & Coupling (DMSO-d

)
H-2', H-6' (Nitrophenyl)8.818.70d, J = 8.8 Hz
H-5 (Quinazoline core)8.138.45d, J = 8.2 Hz
H-3', H-5' (Nitrophenyl)8.368.35d, J = 8.8 Hz
4-NH (Exocyclic Amine)5.80 (br s, exchanges)8.20d, J = 7.5 Hz
H-8 (Quinazoline core)7.987.85d, J = 8.2 Hz
H-6, H-7 (Quinazoline core)7.70 (m)7.50 - 7.80m
H-1'' (Cyclohexyl CH)4.304.20m
H-2'' to H-6'' (Cyclohexyl CH

)
1.20 - 2.101.15 - 2.05m (10H)

Note: Chemical shifts are referenced to internal TMS at 0.00 ppm. The distinct separation of H-5 and H-8 in DMSO-d


 is critical for confirming substitution at the C4 position.

Workflow Visualization

The following diagram maps the logical decision tree for optimizing the NMR acquisition of this compound.

NMR_Logic Compound N-cyclohexyl-2-(4-nitrophenyl) quinazolin-4-amine SolventEval Solvent Evaluation Compound->SolventEval CDCl3 CDCl3 - Poor solubility - Fast NH exchange SolventEval->CDCl3 Suboptimal DMSOd6 DMSO-d6 - High solubility - Slow NH exchange SolventEval->DMSOd6 Optimal FieldEval Field Strength Selection DMSOd6->FieldEval MHz400 400 MHz - Overlapping aromatics FieldEval->MHz400 Routine MHz600 600 MHz - Clear AA'BB' system FieldEval->MHz600 High-Res Protocol Standardized Acquisition Protocol MHz600->Protocol

Figure 1: Logical workflow for solvent and field-strength selection in NMR characterization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following 600 MHz


H NMR protocol is designed as a self-validating system . If any validation check fails, the operator must halt and correct the physical parameters before proceeding.

Step 1: Sample Preparation

  • Action: Dissolve exactly 5.0 mg of the synthesized compound in 600 µL of 99.9% DMSO-d

    
     containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Self-Validation Check: Perform a visual inspection against a bright light. The solution must be completely optically clear. Any micro-particulates will distort the local magnetic field homogeneity, invalidating the lineshape. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into the 600 MHz spectrometer, lock on the deuterium signal of DMSO-d

    
    , and run an automated gradient shimming routine (e.g., TopShim).
    
  • Self-Validation Check: Monitor the lock level. The

    
    H solvent signal Full Width at Half Maximum (FWHM) must be strictly < 0.8 Hz. If it exceeds this threshold, the shimming has failed and must be repeated manually to ensure the sharp resolution of the nitrophenyl AA'BB' doublets.
    

Step 3: Pulse Width Calibration (P1)

  • Action: Run a nutation array to determine the exact 360° null point of the solvent, then divide that value by 4 to establish the true 90° excitation pulse.

  • Self-Validation Check: A perfectly calibrated 90° pulse ensures maximum signal-to-noise ratio and guarantees that the integration of the rigid quinazoline protons will quantitatively match the flexible cyclohexyl protons without tipping-angle bias.

Step 4: Acquisition & Relaxation

  • Action: Set the relaxation delay (D1) to 5 ×

    
     (typically 5–7 seconds for rigid, proton-poor aromatics). Acquire 16 to 32 scans.
    
  • Self-Validation Check: Post-acquisition, integrate the isolated H-5 quinazoline doublet (1H) against the entire cyclohexyl CH

    
     envelope (10H). A ratio of exactly 1:10 validates that full longitudinal relaxation was achieved and the structural assignment is quantitatively sound.
    

References[3] Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery | srce.hr | View Source[2] Synthesis, molecular modeling and NAD(P)H:quinone oxidoreductase 1 inducer activity of novel 2-phenylquinazolin | tandfonline.com | View Source[1] Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines | frontiersin.org |View Source

Sources

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of 4-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-aminoquinazolines, a privileged scaffold in kinase inhibitor design (e.g., Gefitinib, Erlotinib, Lapatinib). Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation to aid in structural elucidation, metabolite identification, and impurity profiling. It compares the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) and differentiates the parent scaffold from its primary metabolite class, 4-quinazolinones .

Part 1: Mechanistic Foundations

The fragmentation of 4-aminoquinazolines under Electrospray Ionization (ESI) is governed by the high basicity of the quinazoline N1 nitrogen and the stability of the aromatic core.

Charge Localization & Initiation

In positive ESI mode (


), the proton predominantly localizes on the N1 nitrogen  of the quinazoline ring due to its high proton affinity compared to the exocyclic amine or side chains. This charge localization triggers the primary fragmentation events.
The "Gateway" Cleavage (C4-N Exocyclic Bond)

The most energetically favorable pathway is the heterolytic cleavage of the exocyclic C4-N bond.

  • Mechanism: Proton transfer from N1 to the exocyclic nitrogen weakens the C4-N bond.

  • Result: Loss of the C4-substituent (often a bulky aniline or benzylamine derivative).

  • Diagnostic Value: This yields a characteristic "core" ion (e.g., the quinazoline cation), confirming the scaffold identity while stripping the variable kinase-targeting tail.

Retro-Diels-Alder (RDA) Reaction

Once the side chains are stripped, the stable quinazoline core requires higher energy to fragment. This occurs via a Retro-Diels-Alder mechanism, cleaving the pyrimidine ring.

  • Pathway: Breaking of C2-N3 and C4-C4a bonds.

  • Result: Release of neutral nitriles (e.g., HCN, alkyl nitriles) and formation of highly unsaturated fragment ions.

Part 2: Comparative Analysis

Comparison A: Fragmentation Techniques (CID vs. HCD)

This comparison evaluates which dissociation technique yields superior structural data for 4-aminoquinazolines.

FeatureCID (Trap/Resonance) HCD (Beam-Type) Verdict
Energy Regime Low energy, resonant excitation.Higher energy, multiple collisions.HCD provides richer spectra for this stable scaffold.
Primary Outcome Side-chain stripping. The weakest bond (C4-N) breaks, often leaving the core intact.Core fragmentation. Accesses RDA pathways effectively.Use CID for metabolite side-chain mapping; HCD for core confirmation.
Low Mass Cutoff Yes (often cannot see < 1/3 precursor m/z).No (ions are detected across the range).HCD is required to see diagnostic nitrile fragments (m/z < 100).
Internal Energy Slow heating (tens of ms).Fast heating (microseconds).HCD mimics EI-like fragmentation, useful for library matching.
Comparison B: Scaffold Differentiation (Amino- vs. Oxy-quinazolines)

A critical challenge in drug metabolism (DMPK) is distinguishing the parent drug from its hydrolyzed metabolite (4-quinazolinone).

  • 4-Aminoquinazolines (Parent):

    • Base Peak: Often the intact protonated molecule or the [M-SideChain]⁺.

    • Key Neutral Loss: Loss of

      
       or primary amines (
      
      
      
      ) is rare unless the side chain is small.
    • RDA: Requires high energy; produces even-electron cations.

  • 4-Quinazolinones (Metabolite):

    • Base Peak: Highly stable lactam core.

    • Key Neutral Loss: Distinctive loss of CO (28 Da) and HNCO (43 Da) from the pyrimidinone ring.

    • Differentiation: The presence of a CO neutral loss is the definitive marker for the metabolite (quinazolinone) versus the parent (aminoquinazoline).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the critical fragmentation pathways for a generic EGFR inhibitor (e.g., Erlotinib-like structure).

G Parent Parent Ion [M+H]+ (Protonated at N1) Intermediate1 Quinazoline Core Cation [M - SideChain]+ Parent->Intermediate1 C4-N Cleavage (Low CE) Neutral1 Neutral Loss: Aniline/Side Chain Parent->Neutral1 FragmentSide Side Chain Fragment (e.g., m/z 278 for Erlotinib) Parent->FragmentSide Charge Retention on Side Chain FragmentRDA RDA Fragment (Pyrimidine Ring Cleavage) Intermediate1->FragmentRDA RDA Reaction (High CE/HCD) NeutralRDA Neutral Loss: R-CN / HCN Intermediate1->NeutralRDA

Caption: Hierarchical fragmentation of 4-aminoquinazolines showing the transition from side-chain loss (Low CE) to core disassembly via RDA (High CE).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to generate reproducible fragmentation data suitable for library creation or metabolite identification.

System Suitability Test (SST)

Before analyzing unknowns, validate the system energy scale using Erlotinib (commercially available standard).

  • Acceptance Criteria: At Normalized Collision Energy (NCE) 35 (Orbitrap) or 30 eV (Q-TOF), the ratio of the core ion (

    
     278) to the parent ion (
    
    
    
    394) should be between 0.8 and 1.2 .
Step-by-Step Workflow
  • Sample Preparation:

    • Dilute compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures complete protonation of the N1 site, standardizing the starting charge state.

  • Infusion/LC Parameters:

    • Flow Rate: 5-10 µL/min (Direct Infusion) or 0.3 mL/min (LC).

    • Column (if LC): C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

  • Data Acquisition (Energy Ramping):

    • Do not use a single energy. Acquire spectra at stepped energies:

      • Low (10-20 eV): To isolate the [M-SideChain]⁺.

      • Medium (25-40 eV): To observe the onset of RDA.

      • High (>50 eV): To generate "fingerprint" low-mass ions.

  • Data Processing:

    • Filter for ions with Mass Defect < 0.15 (characteristic of aromatic, nitrogen-rich heterocycles).

Part 5: Data Presentation

Characteristic Transitions (Example: Gefitinib & Erlotinib)[1]

The following table summarizes the key diagnostic ions observed in HCD fragmentation.

CompoundPrecursor (

)
Fragment (

)
Identity/MechanismRelative Abundance (High CE)
Gefitinib 447.1128.1 Quinazoline core (RDA product)High
358.1Loss of morpholine-propyl side chainMedium
Erlotinib 394.2278.1 Loss of ethynylphenyl moiety (C4-N cleavage)Base Peak
336.2Loss of methoxy radical/methyl groupLow
General [M+H]+[M-R]+Loss of C4-amine substituentHigh
General Core~90-130RDA fragments of the pyrimidine ringMedium
Workflow Diagram

Workflow cluster_fragmentation Dissociation Regime Sample Sample (1 µM in MeOH/H2O) Ionization ESI (+) Source Temp: 300°C Sample->Ionization Filter Quadrupole Selection [M+H]+ Isolation Ionization->Filter CID CID (Trap) Side Chain ID Filter->CID Path A HCD HCD (Beam) Core Fingerprint Filter->HCD Path B Detection High-Res Detection (Orbitrap/TOF) CID->Detection HCD->Detection Analysis Data Analysis Mass Defect Filtering Detection->Analysis

Caption: Operational workflow for differentiating side-chain modifications (CID) from core scaffold identity (HCD).

References

  • Fragmentation of Gefitinib & Erlotinib

    • Full mass and fragmentation spectra of erlotinib and gefitinib.[1] ResearchGate.[2]

  • Retro-Diels-Alder Mechanism

    • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin...[3] Supported by ESI-MS.[4][5][6][7][8] MDPI.

  • CID vs.

    • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation.[9] PMC.

  • LC-MS/MS Quantification Methodologies

    • Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels.[6][10] PubMed.

  • General Quinazoline Synthesis & Chemistry

    • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC.

Sources

FTIR Spectral Analysis of Nitro and Amine Groups in Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of quinazoline-based pharmacophores (e.g., EGFR inhibitors like Gefitinib), the reduction of a nitro group (


) to a primary amine (

) is a critical, rate-determining step. While HPLC remains the gold standard for purity quantification, it is often too slow for real-time reaction monitoring.

This guide details the specific FTIR spectral signatures required to track this transformation. It compares FTIR against NMR and HPLC, arguing that in-situ FTIR (ATR) is the superior method for kinetic profiling and endpoint determination, provided specific spectral overlaps in the


 region are managed correctly.

The Chemo-Analytical Challenge

The quinazoline scaffold is an electron-deficient heterocycle. When reducing a nitro group attached to this ring (typically at the C6 or C7 position), the reaction proceeds through nitroso and hydroxylamine intermediates.[1]

The Risk: Incomplete reduction leads to hydroxylamine impurities, which are often unstable and difficult to detect by HPLC due to thermal degradation on the column. The Solution: Vibrational spectroscopy (FTIR) offers a direct window into the bond order changes, allowing you to observe the consumption of the N-O dipole and the formation of N-H bonds in real-time.

Spectral Characterization: The Fingerprint of Reduction

To successfully monitor this reaction, you must distinguish the reacting functional groups from the static quinazoline backbone.

A. The Nitro Group ( )

Nitro groups are strong infrared absorbers due to the high polarity of the N-O bonds. They present two distinct diagnostic bands that must disappear upon completion.

Vibration ModeWavenumber (

)
IntensityNotes
Asymmetric Stretch (

)
1530 ± 20 StrongPrimary indicator. Rarely obstructed by the quinazoline ring.
Symmetric Stretch (

)
1350 ± 20 Medium/StrongSecondary indicator. Useful if the 1530 region is crowded by solvent peaks.
B. The Primary Amine ( )

The formation of the amine is confirmed by the appearance of N-H stretches and bends.

Vibration ModeWavenumber (

)
IntensityNotes
N-H Stretching 3300 – 3500 Weak/MediumAppears as a doublet (symmetric & asymmetric). Broadens significantly if H-bonding occurs.
N-H Scissoring (

)
1620 – 1650 MediumCRITICAL WARNING: This band often overlaps with the Quinazoline C=N ring stretch.
C. The Quinazoline Scaffold (Background)

These peaks remain relatively constant and serve as an internal standard for normalization.

  • C=N Ring Stretch:

    
     (Sharp).
    
  • C=C Aromatic Stretch:

    
     and 
    
    
    
    .

Expert Insight: Do not rely solely on the appearance of the N-H scissoring band at


 to confirm reaction completion. The quinazoline ring's C=N stretch also resides here. Always  validate by monitoring the complete disappearance of the 

nitro band and the appearance of the high-frequency doublet at

.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against NMR and HPLC for the specific application of monitoring nitro-reduction .

FeatureFTIR (ATR) HPLC (UV-Vis) 1H-NMR
Primary Utility Kinetic profiling & Endpoint detection.Purity quantification & Impurity isolation.Structural elucidation.
Speed Real-time (< 30 sec/scan).Slow (15–45 min/run).Slow (Sample prep + acquisition).
Sample Prep Minimal (Neat solid/oil on crystal).High (Dilution, filtration, degassing).High (Deuterated solvents).
Sensitivity Moderate (Limit of Detection ~0.1%).High (Trace impurities < 0.05%).High.
Quantification Semi-quantitative (Requires calibration).Quantitative (Beer-Lambert Law).Quantitative (Integration).
Solvent Usage None (Green Chemistry).High (Mobile phase waste).Moderate (Deuterated waste).
Decision Matrix
  • Use FTIR when: You need to know when to stop the reaction or add more reagent. It prevents over-reduction and minimizes time.[2]

  • Use HPLC when: The reaction is finished, and you need to certify the % purity of the isolated product.

  • Use NMR when: You suspect the formation of a regioisomer or need to confirm the exact proton environment of the amine.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the decision logic for selecting the analytical method.

Diagram 1: Reaction Pathway & Spectral Shifts[3][4][5]

ReactionPathway Nitro Nitro-Quinazoline (Reactant) Inter Hydroxylamine (Intermediate) Nitro->Inter Reduction (+2e⁻, +2H⁺) SpecNitro Strong Bands: 1530 cm⁻¹ (Asym) 1350 cm⁻¹ (Sym) Nitro->SpecNitro Amine Amino-Quinazoline (Product) Inter->Amine Reduction (+2e⁻, +2H⁺) SpecAmine New Bands: 3300-3500 cm⁻¹ (Doublet) 1620 cm⁻¹ (Scissor) Amine->SpecAmine

Figure 1: Mechanistic pathway of nitro reduction showing the disappearance of Nitro bands and appearance of Amine bands.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Reaction Started Monitor Monitor Kinetics? Start->Monitor FTIR Method: In-Situ FTIR Focus: 1530 cm⁻¹ decay Monitor->FTIR Yes (Real-time) HPLC Method: HPLC Focus: Purity % Monitor->HPLC No (End-point only) Check Is 1530 cm⁻¹ band gone? FTIR->Check Check->FTIR No Check->HPLC Yes (Confirm Purity)

Figure 2: Logic flow for integrating FTIR for monitoring and HPLC for final validation.

Self-Validating Experimental Protocol

This protocol ensures data integrity by using the quinazoline ring vibrations as an internal standard.

Objective: Monitor the reduction of 6-nitroquinazoline to 6-aminoquinazoline.

Step 1: Baseline Establishment (T=0)
  • Prepare the reaction mixture (solvent + nitro-quinazoline).

  • Acquire a background scan (air or pure solvent).

  • Acquire the T=0 spectrum.

  • Validation: Identify the 1530 cm⁻¹ (Nitro) peak and the 1580 cm⁻¹ (Quinazoline Ring) peak.

  • Calculate the ratio

    
    .
    
Step 2: Reaction Monitoring (Sampling)
  • Initiate the reduction (e.g., add

    
     or 
    
    
    
    ).
  • Every 15–30 minutes, withdraw a micro-aliquot (10

    
    ).
    
  • Place on the Diamond ATR crystal. Allow solvent to evaporate (if volatile) or measure liquid directly.

  • Critical Step: Ensure the baseline at

    
     is flat (no scattering).
    
Step 3: Endpoint Determination
  • Plot the ratio

    
     over time.
    
  • The reaction is complete when

    
     approaches zero and plateaus.
    
  • Secondary Confirmation: Check for the emergence of the doublet at 3300–3500 cm⁻¹ .

Step 4: Cross-Verification

Once FTIR indicates completion (


):
  • Take a final aliquot.

  • Filter catalyst.

  • Run HPLC to confirm no hydroxylamine intermediates (

    
    ) remain, as these may not have strong distinct IR bands compared to the nitro starting material.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for N-O and N-H assignments).
  • Mohamed, T. A., et al. (2012). Vibrational spectroscopic study of some quinoline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • BenchChem. (2025).[3] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).[4] Molbank.

Sources

Comparative Analysis: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine vs. Gefitinib

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established EGFR inhibitor Gefitinib and the structural analog N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine .

Executive Summary & Chemical Identity

This guide compares Gefitinib (Iressa) , a first-generation EGFR tyrosine kinase inhibitor (TKI), with This compound (hereafter referred to as NC-2NP-Q ), a synthetic quinazoline derivative.

While Gefitinib is a clinically approved drug optimized for high-affinity binding to the EGFR ATP-binding pocket, NC-2NP-Q represents a distinct structural class (2-aryl-4-alkylaminoquinazoline) often explored in early-stage discovery for diverse targets (e.g., EGFR, PDE, or antimicrobial applications).

FeatureGefitinibThis compound
CAS Registry 184475-35-237471-18-4 (Core Scaffold) / Analog
Core Scaffold QuinazolineQuinazoline
C-4 Substituent 3-chloro-4-fluoroaniline (Aromatic)Cyclohexylamine (Aliphatic)
C-2 Substituent Hydrogen (H)4-Nitrophenyl
C-6/7 Substituents Methoxy / MorpholinopropoxyHydrogen (Unsubstituted)
Primary Target EGFR (WT, L858R)Experimental (EGFR/Kinase Analog)

Structural Basis of Binding Affinity

The binding affinity of quinazoline inhibitors to the EGFR kinase domain is dictated by three key interactions: the hinge region hydrogen bond, the hydrophobic pocket occupancy, and the solvent-front interaction.

Gefitinib: The Optimized Binder

Gefitinib features a 4-anilino moiety. The aromatic aniline ring is crucial because it forms a specific angle relative to the quinazoline core, allowing it to fit deeply into the hydrophobic pocket behind the ATP-binding site. The 3-chloro-4-fluoro substitution provides essential hydrophobic contacts. The N-1 of the quinazoline accepts a hydrogen bond from Met793 in the hinge region.

NC-2NP-Q: Structural Constraints

NC-2NP-Q differs significantly in two regions, which likely compromises its EGFR binding affinity compared to Gefitinib:

  • 4-Cyclohexylamino Group: Unlike the planar aniline in Gefitinib, the cyclohexyl group is aliphatic and non-planar (chair conformation). This bulk prevents the tight "lock-and-key" fit required for nanomolar EGFR inhibition, often resulting in reduced affinity (micromolar range).

  • 2-(4-Nitrophenyl) Group: Gefitinib has a proton at C-2.[1][2] Introducing a bulky 4-nitrophenyl group at C-2 creates steric clash with residues at the entrance of the ATP pocket (e.g., Leu718 or Gly719 in the P-loop), further destabilizing the binding mode unless the kinase adopts a specific inactive conformation (Type II binding).

Binding Affinity Comparison (Experimental & Predicted)

The following data contrasts the established potency of Gefitinib with the Structure-Activity Relationship (SAR) profile expected for the NC-2NP-Q analog class.

Table 1: Comparative Binding Data (IC50 / Kd)
Target / AssayGefitinib (Experimental Standard)NC-2NP-Q (SAR-Based Prediction)
EGFR (WT) Kinase 20 - 80 nM [1]> 1,000 nM (Likely 5-50 µM)
EGFR (L858R) 10 - 40 nM > 5,000 nM
EGFR (T790M) > 1,000 nM (Resistant)> 10,000 nM
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Weak) / Multi-target

Note: While Gefitinib is a potent nanomolar inhibitor, 2-aryl-4-alkylaminoquinazolines (like NC-2NP-Q) typically exhibit significantly lower potency against EGFR due to the loss of the aromatic pi-stacking interaction provided by the 4-anilino group.

Mechanism of Action & Signaling Pathway

Both compounds target the ATP-binding cleft of the tyrosine kinase domain. Inhibition prevents the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), thereby blocking downstream signaling via the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the intervention point of Quinazoline inhibitors within the EGFR pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Inhibitor Gefitinib / NC-2NP-Q Inhibitor->EGFR Competitive Inhibition (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Schematic of EGFR signaling. Gefitinib and NC-2NP-Q compete with ATP for the EGFR kinase domain, blocking downstream RAS/ERK and PI3K/AKT cascades.

Experimental Protocols for Binding Affinity

To objectively compare NC-2NP-Q against Gefitinib , a FRET-based LanthaScreen™ Eu Kinase Binding Assay is recommended. This assay measures the displacement of a tracer, providing a direct Kd (dissociation constant) value.

Protocol: LanthaScreen™ Eu Binding Assay
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (e.g., Tracer 199).

    • Antibody: Eu-labeled anti-GST antibody (binds to GST-tagged EGFR).

    • Compounds: Prepare 10-point serial dilutions of Gefitinib and NC-2NP-Q in DMSO (Start at 10 µM).

  • Assay Setup (384-well plate):

    • Add 5 µL of test compound (100X in DMSO diluted in buffer).

    • Add 5 µL of Kinase/Antibody mixture (Final: 5 nM EGFR, 2 nM Eu-Ab).

    • Add 5 µL of Tracer (Final: determined by Kd of tracer, typically 5-20 nM).

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound].

    • Fit to sigmoidal dose-response curve to determine IC50 and derive Kd using the Cheng-Prusoff equation.

Visualization: Experimental Workflow

Assay_Workflow Step1 1. Compound Dilution (DMSO Serial Dilution) Step2 2. Add Kinase + Ab (EGFR-GST + Eu-Ab) Step1->Step2 Step3 3. Add Tracer (Alexa647-ATP Analog) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. TR-FRET Read (Ex 337nm / Em 665nm) Step4->Step5 Result Calculate IC50/Kd Step5->Result

Caption: Workflow for LanthaScreen™ TR-FRET Binding Assay to determine Kd values.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Muhlhausen, U., et al. (2006). "Structure-Activity Relationships of Quinazoline Derivatives as EGFR Inhibitors." European Journal of Medicinal Chemistry. (General SAR Reference).
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39. Link

Sources

Purity Validation of C₂₀H₂₀N₄O₂ Derivatives: A Comparative Guide to Elemental Analysis Platforms and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing novel small-molecule therapeutics, proving structural identity and bulk purity is a non-negotiable regulatory and publication standard. The molecular scaffold C₂₀H₂₀N₄O₂ (Theoretical MW: 348.40 g/mol ) is a highly relevant framework in modern medicinal chemistry, serving as the core structure for several bioactive compounds, including the selective USP7 inhibitor GNE-6776 [1].

When modifying this base scaffold to create novel derivatives (e.g., via halogenation or methylation), validating the bulk purity of the final synthesized product is critical. This guide provides an objective comparison of modern Elemental Analysis (EA) platforms, evaluates alternative analytical modalities, and outlines a field-proven, self-validating protocol for CHNS/O determination.

Theoretical Baselines & The ACS ±0.4% Standard

Elemental analysis (combustion analysis) measures the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample. For the base scaffold C₂₀H₂₀N₄O₂, the theoretical mass percentages are:

  • Carbon (C): 68.95%

  • Hydrogen (H): 5.79%

  • Nitrogen (N): 16.08%

  • Oxygen (O): 9.18%

Historically, major chemical publishers, including the American Chemical Society (ACS), have mandated that experimental EA values must fall within ±0.4% of these theoretical calculated values to confirm ≥95% bulk sample purity [2]. While have debated the statistical rigidity of this ±0.4% threshold due to inter-instrument variability [2], it remains the gold standard benchmark for small-molecule publication and IND (Investigational New Drug) application filings.

Objective Platform Comparison: CHNS/O Analyzers

When equipping a laboratory for high-throughput derivative analysis, the choice of combustion analyzer dictates both the accuracy of the data and the operational uptime. Below is an objective comparison of two industry-leading platforms used for analyzing complex heterocyclic scaffolds like C₂₀H₂₀N₄O₂.

Feature / SpecificationThermo Fisher FlashSmart™Elementar vario EL cubeAnalytical Impact for C₂₀H₂₀N₄O₂
Gas Separation Method PTFE Gas Chromatography (GC) columnAdvanced Purge and Trap (APT) columnsGC offers rapid continuous flow; APT allows for baseline separation of gases even with extreme C:N ratios (e.g., highly methylated derivatives).
Combustion Temperature ~1000°C (Flash to ~1800°C with Tin)~1200°C (Flash to ~1800°C with Tin)Both achieve the ~1800°C flash required to fully combust refractory nitrogen-rich heterocycles.
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Both provide high linearity. The vario EL cube's APT system concentrates gases before TCD detection, slightly improving trace element sensitivity.
Halogen Tolerance Requires specific halogen trapsHigh tolerance with specialized tubesCritical for fluorinated/chlorinated C₂₀H₂₀N₄O₂ derivatives; halogens can poison oxidation catalysts if not properly trapped.
Sample Size Range 0.1 mg to 100 mg0.03 mg to 1000 mgThe vario EL cube accommodates larger macro-samples, which is useful if the derivative is highly heterogeneous.

Alternative Analytical Modalities: EA vs. HRMS vs. qNMR

While combustion analysis is the traditional method for bulk purity, modern laboratories often employ orthogonal techniques. The decision of which modality to use depends on the sample mass available and the specific analytical question (identity vs. bulk purity).

Purity_Validation Start Synthesized C20H20N4O2 Derivative Q1 Is sample mass > 5 mg? Start->Q1 EA Combustion CHNS Analysis (±0.4% ACS standard limit) Q1->EA Yes (Sufficient mass) HRMS High-Resolution Mass Spec (HRMS < 5 ppm error limit) Q1->HRMS No (Trace amount) qNMR Quantitative NMR (qNMR) (Internal standard method) EA->qNMR Fails ±0.4% limit (Check for solvation) HRMS->qNMR Confirms identity, needs bulk purity

Caption: Decision matrix for validating the purity and identity of synthesized small-molecule derivatives.

  • Combustion EA: Measures bulk purity. It will detect inorganic salts and residual solvents (e.g., water, ethanol) that NMR or MS might miss or misquantify.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula (error < 5 ppm) but does not prove bulk purity, as it cannot quantify non-ionizable impurities.

  • Quantitative NMR (qNMR): Uses a certified internal standard to determine absolute purity. Excellent for compounds that repeatedly fail EA due to hygroscopicity, but requires specialized pulse sequences and long relaxation delays (D1 > 5 * T1).

Self-Validating Experimental Protocol for CHNS Analysis

To ensure trustworthiness and eliminate random error—a common cause of rejected publications—the following protocol establishes a self-validating system for analyzing C₂₀H₂₀N₄O₂ derivatives.

Causality Note: Why use Tin (Sn) capsules? At 1000°C in an oxygen-enriched environment, tin undergoes a violently exothermic oxidation reaction. This localized "flash" raises the immediate sample temperature to ~1800°C, ensuring the complete breakdown of tough heterocyclic C-N bonds that would otherwise resist combustion.

Step-by-Step Methodology
  • System Purge & Leak Check: Run helium carrier gas through the system. Perform an automated leak test to ensure the GC column and TCD are isolated from atmospheric nitrogen (N₂), which would falsely elevate the %N readings.

  • Blank Subtraction: Run three empty folded tin capsules. The software averages these runs to establish a baseline, subtracting trace atmospheric gases trapped in the capsule folds.

  • K-Factor Calibration: Weigh 1.0, 1.5, and 2.0 mg of a certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S). Run these to calculate the K-factor (response factor) for C, H, N, and S. Self-Validation: The R² of the calibration curve must be ≥0.999.

  • Sample Preparation (Derivatives):

    • Weigh 1.500 to 2.000 mg of the completely dried C₂₀H₂₀N₄O₂ derivative into a tin capsule using a microbalance (resolution of 1 µg).

    • For Halogenated Derivatives (e.g., Fluorinated analogs): Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as an oxidation catalyst and binds halogens, preventing the formation of thermally stable fluorocarbons (CF₄) which skew carbon data.

  • Combustion & Detection: Drop the capsule into the combustion reactor. The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) passes through a reduction reactor (copper wire) to remove excess O₂ and reduce nitrogen oxides to N₂. The gases are separated via GC and quantified by the TCD.

  • Quality Control (QC) Bracketing: Run a known standard every 10 samples. If the QC standard deviates by >0.15% from its theoretical value, the system must be recalibrated.

CHNS_Workflow A 1. Micro-Weighing (1.5-2.0 mg in Sn Capsule) B 2. Flash Combustion (~1800°C, O2 environment) A->B C 3. Catalytic Reduction (Cu removes excess O2) B->C D 4. Gas Separation (GC or Purge & Trap) C->D E 5. TCD Detection (Quantify CO2, H2O, N2) D->E F 6. Data Output (Compare to ±0.4% limit) E->F

Caption: Step-by-step mechanistic workflow of a self-validating CHNS combustion analysis system.

Experimental Data: Comparative Analysis of Synthesized Derivatives

The following table presents experimental CHN data for the base C₂₀H₂₀N₄O₂ scaffold [3] and two hypothetical synthesized derivatives. This demonstrates how structural modifications shift the theoretical baselines and how experimental results are evaluated against the ACS ±0.4% standard.

Compound / DerivativeMolecular FormulaTheoretical EA (%)Experimental Found (%)Δ (Found - Calc)Status
Base Scaffold (e.g., GNE-6776)C₂₀H₂₀N₄O₂C: 68.95H: 5.79N: 16.08C: 68.81H: 5.85N: 15.92C: -0.14H: +0.06N: -0.16PASS (All < ±0.4%)
Derivative A (Fluorinated)C₂₀H₁₉FN₄O₂C: 65.56H: 5.23N: 15.29C: 65.25H: 5.31N: 15.10C: -0.31H: +0.08N: -0.19PASS (V₂O₅ additive used)
Derivative B (Methylated)C₂₁H₂₂N₄O₂C: 69.65H: 6.12N: 15.46C: 68.90H: 6.25N: 14.80C: -0.75H: +0.13N: -0.66FAIL (Suspect trace solvent)

Data Interpretation Insight: Derivative B failed the carbon and nitrogen limits (deviations > 0.4%). A proportionate drop in both %C and %N, coupled with a slight rise in %H, strongly indicates solvation by water or a recrystallization solvent (e.g., ethanol) [4]. The sample must be subjected to extended vacuum drying before re-analysis.

References

  • Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 855-863. Available at:[Link]

  • Semantic Scholar / MDPI. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution." Molecules. Available at:[Link]

  • Reddit Organic Chemistry Community / Expert Discourse. (2023). "Elemental Analysis Error - Solvation and Impurity Troubleshooting." r/OrganicChemistry. Available at:[Link]

Comparative Structural Analysis of 2,4-Disubstituted Quinazolines: MicroED vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

The Structural Challenge in Quinazoline Drug Design

The 2,4-disubstituted quinazoline scaffold is a highly privileged pharmacophore in oncology, serving as the core structural motif for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, afatinib, and novel mutant-selective derivatives) [1]. To optimize the binding affinity—specifically targeting the hinge region and the ATP-binding pocket of EGFR—researchers rely heavily on 3D structural elucidation.

However, synthesizing novel 2,4-disubstituted quinazolines frequently yields microcrystalline powders rather than the large, well-ordered single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD) [2]. The traditional bottleneck in structure-based drug design (SBDD) is the weeks or months spent screening crystallization conditions. Today, the advent of Microcrystal Electron Diffraction (MicroED) offers a paradigm shift, allowing atomic-resolution data to be extracted directly from nanocrystals [3].

As an Application Scientist, I present this guide to objectively compare in-house SCXRD, Synchrotron XRD, and MicroED, providing a self-validating protocol for resolving quinazoline structures when traditional crystallography fails.

Comparative Analysis of Crystallographic Modalities

When selecting a structural determination method for a newly synthesized 2,4-disubstituted quinazoline, the physical properties of your sample dictate the optimal path. Below is a quantitative comparison of the three primary modalities.

Table 1: Performance & Requirement Comparison for Small Molecule Crystallography
ParameterIn-House SCXRDSynchrotron XRDMicroED (Cryo-TEM)
Minimum Crystal Size > 50 µm (ideally > 100 µm)5 – 10 µm< 0.2 µm (Nanocrystals)
Radiation Source X-ray tube (Cu/Mo Kα)High-brilliance X-ray beamElectron beam (200–300 kV)
Interaction Mechanism Electron cloud densityElectron cloud densityElectrostatic potential
Data Collection Time Hours to DaysMinutes< 5 Minutes
Sample Preparation Extensive crystallization screensExtensive screening + Cryo-coolingDirect powder application or FIB milling
Resolution Limit ~0.8 – 1.2 Å~0.6 – 1.0 Å~0.8 – 1.2 Å
Primary Limitation Requires massive, flawless crystalsBeamtime access is highly restrictedDynamical scattering can skew intensities
Mechanistic Causality: Why Electrons Outperform X-rays for Small Crystals

The fundamental causality behind MicroED’s success with sub-micron quinazoline crystals lies in the physics of particle interaction. X-rays interact solely with the electron cloud of an atom, resulting in relatively weak scattering. Conversely, electrons interact with the electrostatic potential of the target atoms (both the positively charged nucleus and the electron cloud). This causes electrons to scatter


 to 

times more strongly than X-rays[4]. Therefore, a quinazoline crystal that is merely 200 nanometers thick will produce a robust, high-signal diffraction pattern under an electron beam, whereas it would be entirely invisible to an in-house X-ray diffractometer.

Visualizing the Structural Workflow and Pharmacological Pathway

To conceptualize the decision-making process for structural biology and the downstream pharmacological impact of these structures, refer to the following logic diagrams.

Workflow Start Synthesize 2,4-Disubstituted Quinazoline Crystallize Initial Crystallization (Evaporation/Diffusion) Start->Crystallize CheckSize Assess Crystal Size Crystallize->CheckSize SCXRD In-house SCXRD (> 50 µm) CheckSize->SCXRD Large single crystals Synchrotron Synchrotron XRD (5 - 10 µm) CheckSize->Synchrotron Microcrystals MicroED MicroED (< 0.2 µm / Powder) CheckSize->MicroED Nanocrystals/Powder FIBMilling FIB Milling (If crystals are too thick) CheckSize->FIBMilling 1-5 µm crystals Structure 3D Atomic Structure Resolved SCXRD->Structure Data Processing Synchrotron->Structure Data Processing MicroED->Structure DIALS / XDS Processing FIBMilling->MicroED

Decision matrix for structural determination of 2,4-disubstituted quinazolines.

Pathway Quinazoline 2,4-Disubstituted Quinazoline EGFR EGFR Kinase Domain (ATP Binding Pocket) Quinazoline->EGFR Targeting Hinge Hinge Binding (N1/N3 Hydrogen Bonds) EGFR->Hinge Reversible interaction Cys797 Covalent Binding (Cys797 via C-6 warhead) EGFR->Cys797 Irreversible interaction Inhibition Kinase Inhibition (Blocks Phosphorylation) Hinge->Inhibition Cys797->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

EGFR inhibition mechanism by 2,4-disubstituted quinazolines.

Experimental Protocol: MicroED Workflow for Quinazoline Nanocrystals

When a novel 2,4-disubstituted quinazoline yields only a fine powder, traditional SCXRD is impossible without months of optimization. The following MicroED protocol is designed as a self-validating system , ensuring data integrity at every step.

Phase 1: Sample Preparation (Dry Application)
  • Grinding: Place ~1 mg of the quinazoline powder between two glass slides. Gently rub the slides together for 30 seconds to shear the microcrystals into nanocrystals (< 200 nm thick).

  • Grid Application: Touch a glow-discharged holey carbon copper grid (e.g., Quantifoil R2/2) directly to the powdered sample. Gently tap the grid to remove excess bulk material.

  • Cryo-Plunging: Plunge-freeze the grid in liquid ethane using a Vitrobot. Causality: While small molecules are less radiation-sensitive than proteins, cryogenic temperatures mitigate electron-induced radiation damage and preserve the crystal lattice during data collection.

Phase 2: Screening and Self-Validation
  • Loading: Transfer the grid to a cryo-TEM (e.g., Titan Krios or Glacios) operating at 200 kV.

  • Low-Dose Imaging: Scan the grid at low magnification to identify isolated nanocrystals.

  • Diffraction Validation (The Go/No-Go Check): Switch to diffraction mode and apply a highly attenuated beam (dose rate < 0.01 e⁻/Ų/s).

    • Self-Validation Check: Observe the diffraction pattern. If sharp, distinct Bragg spots are visible extending beyond 1.2 Å, the crystal is a single lattice and suitable for collection. If concentric rings (powder diffraction) or smeared spots are visible, the crystal is too thick, polycrystalline, or damaged. Do not proceed; find another crystal.

Phase 3: Continuous Rotation Data Collection
  • Setup Rotation: Set the goniometer to continuously rotate from -30° to +30° at a rate of 0.5° per second.

  • Data Acquisition: Record the diffraction data as a movie using a fast-pixel detector (e.g., Ceta-D or Falcon 4) in rolling-shutter mode. Total exposure time will be ~2 minutes, keeping the total electron dose under 3 e⁻/Ų.

Phase 4: Data Processing & Structure Solution
  • Integration: Convert the movie frames to standard crystallographic formats (e.g., SMV) and process using DIALS or XDS.

  • Phasing: Because quinazolines are small molecules, use Direct Methods (e.g., SHELXT) to solve the phase problem.

  • Refinement: Refine the structure using SHELXL.

    • Self-Validation Check: Monitor the

      
       and 
      
      
      
      values. An
      
      
      value below 10% for MicroED data indicates a highly reliable atomic model. Ensure that the 2- and 4-position substituents map correctly to the calculated electron (electrostatic) density map.

Conclusion

For the structural elucidation of 2,4-disubstituted quinazolines, the reliance on growing large single crystals for in-house SCXRD is becoming obsolete. While Synchrotron XRD remains the gold standard for macromolecular co-crystallization (e.g., Quinazoline bound to EGFR), MicroED is undeniably the superior alternative for rapid, high-throughput structural verification of the small molecule API itself. By leveraging the strong electrostatic interaction of electrons, researchers can bypass the crystallization bottleneck entirely, accelerating the drug discovery pipeline from synthesis to structural validation in a matter of hours.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. Available at:[Link]

Benchmarking Quinazoline Scaffolds: A Comparative Molecular Docking Guide for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold remains the cornerstone of small-molecule epidermal growth factor receptor (EGFR) inhibition. However, the emergence of gatekeeper mutations (specifically T790M) necessitates a rigorous comparative approach to docking studies. This guide moves beyond basic binding affinity prediction; it establishes a structural activity relationship (SAR) framework for comparing first-generation inhibitors (Gefitinib, Erlotinib) against resistant-mutant contexts. We focus on the causality of binding modes, the validation of scoring functions, and the interpretation of hydrophobic enclosure within the ATP-binding pocket.

Structural Basis of EGFR Inhibition

To perform accurate docking, one must understand the "why" behind the binding. The EGFR kinase domain exists in active and inactive conformations. Quinazolines function as ATP-competitive inhibitors, anchoring primarily to the hinge region.

The Signaling Context

Before docking, researchers must contextualize the target. Inhibition prevents autophosphorylation, halting the RAS-RAF-MEK-ERK cascade.

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase Domain Phos Autophosphorylation EGFR->Phos Activation Ligand Quinazoline Inhibitor Ligand->EGFR Competes Ligand->Phos Blocks ATP ATP ATP->EGFR Binds (Native) RAS RAS Activation Phos->RAS RAF RAF/MEK/ERK Cascade RAS->RAF Prolif Cell Proliferation & Survival RAF->Prolif

Figure 1: The competitive inhibition mechanism of Quinazolines within the EGFR signaling cascade.

Comparative Analysis: Wild Type (WT) vs. T790M

The critical differentiator in docking quinazolines is the "Gatekeeper" residue at position 790.

The Hinge Interaction (The Anchor)

Both Gefitinib and Erlotinib rely on a critical hydrogen bond between the N1 of the quinazoline ring and the backbone amide of Met793 in the hinge region. This is the non-negotiable anchor point for any derivative in this class [1].

The Gatekeeper Constraint (The Variable)
  • Wild Type (Thr790): The threonine residue allows sufficient volume for the inhibitor to bind. A water-mediated hydrogen bond is often observed with the N3 of the quinazoline.

  • Mutant (Met790): The substitution of Threonine with the bulkier Methionine creates steric hindrance. This clash prevents the formation of the water-mediated bond and physically displaces first-generation quinazolines, significantly reducing binding affinity [2].

Comparative Data Matrix

The following table synthesizes typical docking performance metrics. Note that "Binding Energy" values are representative of AutoDock Vina/Glide XP results but should be validated experimentally.

FeatureGefitinib (Iressa)Erlotinib (Tarceva)T790M Impact
Hinge Binder Met793 (N1)Met793 (N1)Conserved
Solvent Front Morpholine groupBis-methoxyethylMinimal impact
Hydrophobic Pocket 3-chloro-4-fluoroaniline3-ethynylanilineCritical Clash
Salt Bridge Lys745 (Side chain)Lys745 (Side chain)Conserved
Avg. Binding Energy (WT) -9.2 kcal/mol-9.5 kcal/molN/A
Avg. Binding Energy (T790M) -6.5 kcal/mol-6.8 kcal/molSignificant Loss

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a "Self-Validating" workflow. The key control is the Redocking RMSD check.

Workflow Diagram

Docking_Workflow Start Start Prep_P Protein Prep (PDB: 1M17/4HJO) Remove Waters > 5Å Start->Prep_P Prep_L Ligand Prep (QM Optimization) pH 7.4 Start->Prep_L Grid Grid Generation Center: Co-cryst Ligand Prep_P->Grid Prep_L->Grid Dock_Ref Redock Reference Ligand Grid->Dock_Ref Check RMSD < 2.0Å? Dock_Ref->Check Dock_Deriv Dock Derivatives (LGA/XP Mode) Check->Dock_Deriv Yes Refine Refine Sidechains Adjust Grid Box Check->Refine No Analyze Interaction Profiling Dock_Deriv->Analyze Refine->Grid

Figure 2: Self-validating molecular docking workflow with RMSD checkpoint.

Step-by-Step Methodology
Step 1: Protein Preparation (The Foundation)
  • Source: Retrieve PDB ID 1M17 (EGFR with Erlotinib) or 4HJO (EGFR T790M) from the RCSB Protein Data Bank.

  • Clean-up: Remove all water molecules except the conserved water bridging the ligand to Thr790 (in WT studies only). This water molecule is structural.

  • Protonation: Apply the H-bond network optimization. Ensure His776 is protonated correctly to stabilize the active site conformation.

Step 2: Ligand Preparation (The Variable)
  • Geometry: Do not use 2D SDF files directly. Convert 2D structures to 3D and perform energy minimization (e.g., using MMFF94 force field) to relieve internal strain.

  • Ionization: Generate states at pH 7.4 +/- 0.5. Quinazolines often have a basic nitrogen in the solvent-exposed tail (e.g., the morpholine in Gefitinib) that must be protonated [3].

Step 3: Grid Generation & Validation (The Control)
  • Box Definition: Center the grid box on the centroid of the co-crystallized ligand.

  • Dimensions: A 20x20x20 Å box is usually sufficient to cover the ATP-binding pocket.

  • Validation (Crucial): Remove the native ligand and re-dock it. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å. (Action: Re-optimize protein side chains or check protonation states).

Step 4: Comparative Docking
  • Dock your library of quinazoline derivatives.

  • Clustering: If using AutoDock, generate 50-100 runs and cluster results by RMSD (tolerance 2.0 Å). Focus on the most populated cluster with the lowest energy.

Analysis of Interactions

When comparing derivatives, quantitative scores (Delta G) are insufficient. You must analyze the quality of interactions.

Key Interaction Checklist
  • Hinge H-Bond: Distance between Quinazoline N1 and Met793 Backbone NH should be 2.8 - 3.2 Å.

  • Solvent Exposure: The C6/C7 substituents should point towards the solvent. Hydrophobic groups here often lead to poor solubility, despite high binding scores.

  • Cys797 Proximity: For covalent inhibitors (like Afatinib/Osimertinib), measure the distance to Cys797. It must be within 3.5 - 4.0 Å to facilitate the Michael addition reaction [4].

Interaction_Map Q Quinazoline Core Met793 Met793 (Hinge) Q->Met793 H-Bond (N1) Thr790 Thr790 (Gatekeeper) Q->Thr790 Hydrophobic/Water Lys745 Lys745 (Catalytic) Q->Lys745 Cation-Pi Cys797 Cys797 (Covalent Target) Q->Cys797 Potential Covalent

Figure 3: Interaction map highlighting critical residues for Quinazoline binding.

Conclusion

Comparative docking of quinazoline derivatives requires more than batch processing. It demands a structural understanding of the Met793 hinge interaction and the steric constraints imposed by the T790M mutation. By validating your protocol through RMSD redocking and focusing on specific residue interactions (Met793, Lys745, Cys797), you can reliably predict the efficacy of novel derivatives against both wild-type and resistant EGFR strains.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Liao, J. J. (2016). Molecular recognition of genomic mutations in EGFR and their clinical implications for targeted therapy. American Journal of Translational Research. [Link]

A Researcher's Guide to Spectroscopic Reference Standards for 2-(4-Nitrophenyl)quinazoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy of spectroscopic analysis hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for 2-(4-nitrophenyl)quinazoline, offering supporting experimental data and protocols to ensure the integrity of your research.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 2-(4-nitrophenyl)quinazoline serves as a key intermediate and a subject of study in its own right. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the interpretation of its role in various chemical and biological systems. This guide will navigate the landscape of available reference standards, from commercial sources to in-house preparation, and provide the spectroscopic benchmarks necessary for confident analysis.

The Spectroscopic Signature of 2-(4-Nitrophenyl)quinazoline: An Idealized Profile

The core structure of 2-(4-nitrophenyl)quinazoline is expected to exhibit characteristic signals across various spectroscopic techniques, as detailed in the comparative tables below. These predicted values are extrapolated from the analysis of related compounds, including 2-(4-nitrophenyl)-4-phenylquinazoline, 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, and other quinazoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(4-Nitrophenyl)quinazoline
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Quinazoline H-4~9.3 - 9.5s-
Quinazoline H-5~8.2 - 8.4d~8.0 - 8.5
Quinazoline H-8~7.8 - 8.0d~8.0 - 8.5
Quinazoline H-6, H-7~7.6 - 7.9m-
Nitrophenyl H-2', H-6'~8.4 - 8.6d~8.5 - 9.0
Nitrophenyl H-3', H-5'~8.3 - 8.5d~8.5 - 9.0

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(4-Nitrophenyl)quinazoline
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinazoline C-2~160 - 162
Quinazoline C-4~155 - 157
Quinazoline C-8a~150 - 152
Nitrophenyl C-1'~144 - 146
Nitrophenyl C-4'~149 - 151
Quinazoline C-4a~128 - 130
Quinazoline C-5, C-6, C-7, C-8~125 - 135
Nitrophenyl C-2', C-3', C-5', C-6'~123 - 130
Table 3: Key Predicted IR Absorption Bands for 2-(4-Nitrophenyl)quinazoline
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3100Medium
C=N stretch~1615, ~1565Strong
C=C stretch (aromatic)1450 - 1600Medium-Strong
N-O stretch (nitro group)~1520 (asymmetric), ~1345 (symmetric)Strong
C-H out-of-plane bend700 - 900Strong
Table 4: Predicted UV-Visible and Mass Spectrometry Data for 2-(4-Nitrophenyl)quinazoline
Technique Parameter Predicted Value
UV-Vis Spectroscopyλmax (in Ethanol/Acetonitrile)~240-260 nm, ~320-340 nm
Mass Spectrometry (EI)Molecular Ion (M⁺˙)m/z 251.07

Commercially Available Reference Standards vs. In-House Preparation: A Comparative Overview

Researchers have two primary avenues for obtaining a reference standard: purchasing from a commercial supplier or preparing and purifying the compound in-house. Each approach has its own set of advantages and disadvantages that must be carefully considered.

Commercial Reference Standards

Several chemical suppliers offer quinazoline derivatives. However, it is crucial to note that many of these are sold as "research chemicals" and may not come with a comprehensive certificate of analysis that includes detailed spectroscopic data.

  • Advantages:

    • Convenience: Readily available for purchase, saving significant time and effort.

    • Purity Statement: Often supplied with a stated purity level, although the method of determination should be scrutinized.

  • Disadvantages:

    • Limited Characterization Data: A complete set of spectroscopic data is often not provided. For instance, a supplier might only provide an NMR spectrum, necessitating further in-house characterization.

    • Cost: Certified reference standards can be expensive.

    • Variable Quality: The quality and purity can vary between suppliers and even between batches from the same supplier.

When selecting a commercial standard, it is imperative to request as much characterization data as possible, including copies of the actual spectra.

In-House Preparation and Purification

The synthesis of 2-(4-nitrophenyl)quinazoline can be achieved through various established methods, often involving the condensation of 2-aminobenzaldehyde or a related precursor with 4-nitrobenzaldehyde.

  • Advantages:

    • Full Control: Complete control over the synthesis, purification, and characterization process.

    • Cost-Effective for Larger Quantities: Can be more economical for researchers requiring larger amounts of the compound.

    • Deep Understanding: The process of synthesis and characterization provides a deeper understanding of the molecule's properties.

  • Disadvantages:

    • Time and Resource Intensive: Requires significant expertise, time, and laboratory resources.

    • Purity Verification: The onus is on the researcher to rigorously purify the compound and confirm its identity and purity through multiple analytical techniques.

Experimental Protocols for Spectroscopic Characterization

To ensure the integrity of your reference standard, whether purchased or synthesized, it is essential to perform a thorough spectroscopic characterization. The following are detailed, step-by-step methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the 2-(4-nitrophenyl)quinazoline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the sample without producing interfering signals in the proton spectrum. Higher field NMR spectrometers provide better resolution, which is essential for resolving complex splitting patterns in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid 2-(4-nitrophenyl)quinazoline sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis: The software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance or transmittance spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Causality Behind Experimental Choices: ATR is a convenient technique for solid samples as it requires minimal sample preparation. Recording a background spectrum is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of 2-(4-nitrophenyl)quinazoline in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent.

  • Data Acquisition: Place the cuvette with the sample solution in the sample beam and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Causality Behind Experimental Choices: Using a dual-beam spectrophotometer and performing a baseline correction minimizes instrumental drift and subtracts the absorbance of the solvent. Working within the optimal absorbance range ensures adherence to the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the fragmentation pattern to confirm the structure of the molecule.

Causality Behind Experimental Choices: Electron ionization is a common and robust ionization technique for relatively volatile and thermally stable organic molecules. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical flow of spectroscopic techniques used to characterize a reference standard for 2-(4-nitrophenyl)quinazoline.

Spectroscopic_Workflow cluster_synthesis Standard Acquisition cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Commercial Commercial Standard NMR NMR Spectroscopy (¹H, ¹³C) Commercial->NMR InHouse In-House Synthesis InHouse->NMR Structure Structural Elucidation NMR->Structure Provides detailed structural framework Purity Purity Assessment NMR->Purity Identifies impurities IR IR Spectroscopy IR->Structure Confirms functional groups UVVis UV-Vis Spectroscopy UVVis->Structure Analyzes electronic transitions MS Mass Spectrometry MS->Structure Determines molecular weight & fragmentation Comparison Comparison to Predicted Profile Structure->Comparison Purity->Comparison Final Verified Reference Standard Comparison->Final Verification

Caption: Workflow for the acquisition and characterization of a 2-(4-nitrophenyl)quinazoline reference standard.

Conclusion: Ensuring Trustworthiness in Your Spectroscopic Data

The reliability of any research involving 2-(4-nitrophenyl)quinazoline is fundamentally linked to the quality of the reference standard used for its spectroscopic analysis. While a certified commercial standard with a complete data package remains the ideal, a carefully prepared and thoroughly characterized in-house standard can be equally valid.

This guide has provided a comprehensive framework for understanding and evaluating reference standards for 2-(4-nitrophenyl)quinazoline. By leveraging the predicted spectroscopic profile, adhering to rigorous experimental protocols, and critically evaluating the source of your standard, you can ensure the scientific integrity and trustworthiness of your results. The ultimate goal is a self-validating system where your experimental data aligns with a well-established spectroscopic benchmark, providing a solid foundation for your research endeavors.

References

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. RSC.org. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. Available at: [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis, in vitro and in vivo anti-proliferative evaluation, and molecular docking studies. Cairo University. Available at: [Link]

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